BTK ligand 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C22H22N6O |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16/h1-9,14,16,24H,10-13H2,(H2,23,25,26) |
InChIキー |
LGWZZMCTBPCKHR-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Bruton's Tyrosine Kinase (BTK): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in B-cell receptor (BCR) signaling. This document details the molecular intricacies of BTK activation, its downstream signaling cascades, and the mechanisms of its inhibition, offering valuable insights for researchers and professionals in drug development.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a key enzyme in the B-cell receptor signaling pathway, essential for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[3] BTK is a member of the Tec family of kinases and is composed of five distinct domains: a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (catalytic) domain.[4][5] These domains play crucial roles in the allosteric regulation of BTK's kinase activity, mediating its localization and interactions with other signaling proteins.[3][6]
The BTK Signaling Pathway: A Cascade of Activation
The activation of BTK is a tightly regulated process initiated by the engagement of the B-cell receptor. Upon antigen binding, a signaling cascade is triggered, leading to the activation of BTK and subsequent downstream events that culminate in B-cell proliferation and survival.
The key steps in the BTK signaling pathway are as follows:
-
BCR Engagement and Initial Phosphorylation: Antigen binding to the BCR induces its clustering, leading to the activation of Src family kinases, such as LYN and SYK. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a and CD79b coreceptors of the BCR complex.[7]
-
PI3K Activation and PIP3 Formation: Phosphorylated ITAMs serve as docking sites for SYK, which in turn activates phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[7]
-
BTK Recruitment and Activation: The PH domain of BTK binds to PIP3, recruiting BTK to the plasma membrane.[4] This membrane localization facilitates the phosphorylation of BTK at tyrosine 551 (Y551) in its activation loop by SYK and other Src family kinases.[8] This is followed by autophosphorylation of BTK at tyrosine 223 (Y223) in the SH3 domain, leading to its full enzymatic activation.[8]
-
Downstream Signaling: Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[9] Activated PLCγ2 cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization and Transcription Factor Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. This calcium influx activates downstream signaling pathways and transcription factors, including the Nuclear Factor of Activated T-cells (NFAT). DAG activates Protein Kinase C (PKC), which in turn activates pathways leading to the activation of the Nuclear Factor-kappa B (NF-κB).[9] The activation of these transcription factors is crucial for B-cell survival, proliferation, and differentiation.[9]
Allosteric Regulation of BTK Activity
The catalytic activity of BTK is tightly controlled by allosteric mechanisms involving its regulatory domains. In its inactive state, BTK adopts an autoinhibited conformation where the SH3 and SH2 domains interact with the kinase domain, preventing its activation.[3][6] The PH-TH domain can also contribute to this autoinhibition by binding to the kinase domain.[3]
Activation of BTK involves a series of conformational changes that relieve this autoinhibition. The binding of the PH-TH domain to PIP3 at the plasma membrane is a critical first step that helps to disrupt the autoinhibited state.[5] Furthermore, an allosteric interface between the SH2 domain and the N-lobe of the kinase domain is crucial for kinase activation.[6] This interaction promotes the phosphorylation of Y551 and subsequent full activation of the kinase.[6][8] Understanding these allosteric regulatory sites is critical for the development of novel, non-ATP-competitive inhibitors.
Quantitative Data on BTK Inhibitors
The development of small molecule inhibitors targeting BTK has revolutionized the treatment of B-cell malignancies. These inhibitors can be broadly classified as covalent or non-covalent. Covalent inhibitors form an irreversible bond with a cysteine residue (C481) in the active site of BTK, while non-covalent inhibitors bind reversibly. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) in cellular assays.
| Inhibitor | Type | Target | IC50 / EC50 (nM) | Reference(s) |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5 | |
| BTK (cellular) | ~10 | |||
| Acalabrutinib | Covalent, Irreversible | BTK | 3.0 | |
| BTK (cellular) | ~20 | |||
| Zanubrutinib | Covalent, Irreversible | BTK | <1.0 | |
| BTK (cellular) | ~5 | |||
| Tirabrutinib | Covalent, Irreversible | BTK | 2.2 | |
| Pirtobrutinib | Non-covalent, Reversible | BTK (wild-type) | ~2.5 | [10] |
| BTK (C481S mutant) | ~2.7 | [10] | ||
| TL-895 | Covalent, Irreversible | BTK | 1.5 | |
| p-BTK Y223 (cellular) | 1-10 | [11] | ||
| Blk-IN-1 | Covalent | BTK | 20.5 | [12] |
Experimental Protocols
BTK Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the activity of purified BTK and the potency of its inhibitors.
Materials:
-
Recombinant BTK enzyme
-
BTK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[2]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)[13]
-
ATP
-
BTK inhibitor of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the BTK enzyme in Kinase Buffer.
-
Prepare a 2X solution of the substrate and ATP in Kinase Buffer.
-
Prepare serial dilutions of the BTK inhibitor in Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).
-
-
Reaction Setup:
-
Add 5 µL of the inhibitor solution (or vehicle control) to the wells of the plate.
-
Add 5 µL of the 2X BTK enzyme solution to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 15-60 minutes) to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Terminate Reaction and Detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of BTK Phosphorylation
This protocol details the detection of phosphorylated BTK (p-BTK) in cell lysates by Western blotting to assess the cellular activity of BTK inhibitors.
Materials:
-
B-cell lines (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
BTK inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[14]
-
Primary antibodies: anti-phospho-BTK (Y223 or Y551) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells to the desired density.
-
Pre-treat cells with the BTK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce BTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated BTK.
-
B-cell Proliferation Assay (CFSE-based)
This protocol describes a method to measure B-cell proliferation in response to stimuli and the inhibitory effect of BTK inhibitors using carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Primary B-cells or B-cell lines
-
Cell culture medium
-
B-cell stimuli (e.g., anti-IgM, anti-CD40, LPS)
-
BTK inhibitor of interest
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend B-cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[1]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells 2-3 times with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add the BTK inhibitor or vehicle control.
-
Add the B-cell stimuli.
-
-
Incubation:
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Conclusion
Bruton's Tyrosine Kinase is a central player in B-cell signaling, and its intricate mechanism of action provides a compelling target for therapeutic intervention in a range of diseases. A thorough understanding of its signaling pathway, allosteric regulation, and the quantitative aspects of inhibitor interactions is paramount for the development of next-generation BTK-targeted therapies. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted role of BTK and to evaluate the efficacy of novel inhibitors.
References
- 1. bu.edu [bu.edu]
- 2. promega.com [promega.com]
- 3. Exploiting the Allosteric Regulation of Bruton's Tyrosine Kinase for Small Molecule Screens - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric regulation and targeting of Bruton's tyrosine kinase (Btk) in B-cell lymphoma [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Btk SH2-kinase interface is critical for allosteric kinase activation and its targeting inhibits B-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
The Architect's Guide to BTK PROTACs: Leveraging Ligands for Targeted Degradation
An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the critical role Bruton's Tyrosine Kinase (BTK) ligands play in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: Beyond Inhibition to Elimination
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase pivotal to the B-cell receptor (BCR) signaling pathway, which governs the survival, activation, and proliferation of B-cells.[1][2] Its dysregulation is a hallmark of numerous B-cell malignancies, making it a validated therapeutic target.[2][3] While traditional small-molecule inhibitors like ibrutinib (B1684441) have transformed treatment landscapes, challenges such as acquired resistance—often through mutations like C481S—and off-target effects persist.[4][5]
Proteolysis Targeting Chimeras (PROTACs) offer a paradigm shift from occupancy-driven inhibition to event-driven elimination.[4] These heterobifunctional molecules do not simply block the target protein's function; they hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation and complete removal of the target protein.[4][6] A BTK PROTAC is comprised of three key components: a ligand that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker that connects the two.[4][5] The formation of a ternary complex between BTK, the PROTAC, and an E3 ligase leads to the ubiquitination of BTK, marking it for destruction by the proteasome.[4][6]
The PROTAC Mechanism of Action
The catalytic nature of PROTACs allows a single molecule to trigger the degradation of multiple target proteins, enabling potent and sustained pharmacological effects even at low concentrations.[4][7] This process circumvents resistance mechanisms tied to inhibitor binding sites and can address non-enzymatic scaffolding functions of the target protein.[4][6]
Caption: General mechanism of action for a BTK PROTAC.
The Central Role of the BTK Ligand (Warhead)
The choice of the BTK-binding ligand is arguably the most critical decision in the design of a BTK PROTAC. It dictates the potency, selectivity, and ability to overcome clinical resistance.
Covalent vs. Non-Covalent Ligands
Most early BTK PROTACs were developed from the covalent inhibitor ibrutinib.[1] However, research has shown that irreversible covalent binding can inhibit the catalytic nature of PROTACs.[8] A covalently bound PROTAC cannot dissociate after inducing ubiquitination, preventing it from targeting another BTK molecule. This negates the "event-driven" pharmacological advantage.[8][9]
Consequently, the field has largely pivoted towards using reversible (non-covalent) or reversible-covalent ligands.
-
Non-Covalent Ligands: PROTACs built on selective, reversible inhibitors like GDC-0853 (fenebrutinib) have demonstrated superior degradation activity.[1] For example, PTD10, which uses a GDC-0853 warhead, is a highly potent BTK degrader with a DC50 of 0.5 nM.[1] These warheads allow the PROTAC to be recycled, enhancing catalytic efficiency.
-
Reversible-Covalent Ligands: This strategy offers a hybrid approach, combining the high affinity of covalent binding with the ability to dissociate, thus preserving the catalytic cycle. The reversible covalent PROTAC RC-1 effectively degraded BTK at concentrations between 8–40 nM.[10]
Selectivity Profile
The selectivity of the PROTAC is inherited from its warhead. Ibrutinib is known to have off-target effects on other kinases (e.g., EGFR, LCK, LYN).[5][9] PROTACs derived from ibrutinib can induce the degradation of these off-target proteins.[1] By contrast, using a more selective warhead, such as GDC-0853, results in PROTACs with a much cleaner selectivity profile, reducing the potential for unintended side effects.[1]
Overcoming Resistance
A key advantage of BTK degraders is their ability to overcome resistance to conventional inhibitors. The most common resistance mechanism to ibrutinib is the C481S mutation in the BTK active site, which prevents covalent bond formation.[5] PROTACs based on non-covalent warheads are unaffected by this mutation and can efficiently degrade both wild-type and C481S-mutant BTK.[4][5] Several clinical candidates, including NX-2127, have demonstrated the ability to degrade C481-mutated BTK.[4][6]
The Exit Vector
The point at which the linker is attached to the BTK ligand—the "exit vector"—is crucial. The ligand must be modified in a way that does not disrupt its binding to BTK while allowing the linker to extend towards the E3 ligase to form a productive ternary complex. Crystal structures of ligands bound to BTK are invaluable for identifying suitable solvent-exposed regions for linker attachment.[1][9]
Quantitative Analysis of Preclinical BTK PROTACs
The efficacy of PROTACs is quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Name | BTK Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PTD10 | GDC-0853 (reversible) | Pomalidomide | Ramos | 0.5 | >95 | [1] |
| PTD16 | GDC-0853 (reversible) | Pomalidomide | Ramos | 0.9 | 97.3 | [1] |
| MT-802 | Covalent | Pomalidomide | Namalwa | ~9 | >99 | [9] |
| SJF620 | Covalent | Pomalidomide Analog | MOLM-13 | 1.8 | >95 | [5] |
| RC-1 | Reversible-covalent | Pomalidomide | MOLM-14 | 8 - 40 | >85 | [10][11] |
| L18I | Ibrutinib-based | Pomalidomide | HBL-1 (C481S) | 30 | N/A | [10] |
BTK Signaling and the Impact of Degradation
BTK is a central node in multiple signaling pathways downstream of the B-cell receptor. Its degradation effectively shuts down these pro-survival and proliferative signals. Upon BCR engagement, BTK is activated and proceeds to phosphorylate PLCγ2, which in turn leads to the activation of critical downstream pathways including NF-κB and AKT/mTOR.[12][13] Degrading BTK removes the entire protein scaffold, preventing both its kinase-dependent and -independent functions.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Protocols & Development Workflow
The development of a BTK PROTAC follows a structured workflow, validated by specific in vitro assays.
Caption: General workflow for BTK PROTAC design and development.
Protocol 1: Western Blot for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to normalize protein levels.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Perform densitometry analysis to quantify band intensity. Normalize the BTK signal to the loading control signal.
-
Calculate the percentage of remaining BTK relative to the DMSO control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of BTK degradation on cancer cell proliferation and survival.
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the BTK PROTAC, the parent BTK inhibitor, and the E3 ligase ligand alone as controls.
-
Incubate for an extended period, typically 72 hours, to observe effects on cell proliferation.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to DMSO-treated control wells.
-
Plot the dose-response curve and calculate the IC50 or GI50 (concentration for 50% inhibition of growth) for each compound.
-
Clinical Landscape of BTK PROTACs
The promise of BTK degradation has rapidly translated to the clinic. Several BTK PROTACs are currently under investigation for B-cell malignancies, demonstrating the viability of this approach.[4][14]
| Drug Candidate | Company | Target | Indication | Phase |
| BGB-16673 | BeiGene | BTK | R/R B-cell malignancies | Phase III[14] |
| NX-2127 | Nurix Therapeutics | BTK | B-cell malignancies | Phase Ib[] |
| NX-5948 | Nurix Therapeutics | BTK | B-cell malignancies | Phase I[] |
| AC676 | Acrivon Therapeutics | BTK | B-cell malignancies | Phase I/II[4] |
| HSK-29116 | Haisco | BTK | B-cell malignancies | Phase I[] |
Table data is based on information available as of early 2025.
Conclusion and Future Directions
The BTK ligand is the foundational element in the design of effective BTK PROTACs, directly influencing selectivity, potency, and the ability to overcome inhibitor resistance. The strategic shift from covalent to reversible warheads has unlocked the full catalytic potential of this modality. As our understanding of ternary complex formation and linkerology deepens, the design of next-generation BTK degraders will become increasingly sophisticated. Future innovations may involve targeting novel E3 ligases to expand the therapeutic window or developing tissue-specific PROTACs to minimize systemic exposure. The clinical progress of current candidates is highly encouraging and paves the way for targeted protein degradation to become a cornerstone of therapy for B-cell malignancies and potentially autoimmune diseases.[16]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biochempeg.com [biochempeg.com]
- 16. PROTAC Targeted Protein Degraders Market Clinical Trials [globenewswire.com]
The Genesis of a BTK Inhibitor: A Technical Guide to the Discovery and Synthesis of BTK Ligand 1
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, survival, and differentiation.[2] The quest for potent and selective BTK inhibitors led to the development of Ibrutinib (B1684441), a first-in-class covalent inhibitor that has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] This technical guide delves into the core of Ibrutinib's development, focusing on the discovery and synthesis of a key precursor, BTK ligand 1 (CAS 330785-90-5), also known as (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth technical details, experimental protocols, and visualizations of the underlying scientific principles.
Discovery and Preclinical Development
The journey to Ibrutinib and its intermediates began with a program aimed at developing tool compounds to understand the therapeutic potential of inhibiting BTK for autoimmune diseases.[6] The initial research, which led to the discovery of selective irreversible inhibitors for BTK, was published by Pan et al. in 2007.[7][8] This work laid the foundation for the development of Ibrutinib (formerly PCI-32765).[3] this compound was synthesized as a crucial intermediate in the structure-activity relationship (SAR) studies that ultimately led to the identification of Ibrutinib as a highly potent and selective covalent inhibitor.[8] The strategic design involved a pyrazolo[3,4-d]pyrimidine core, a pharmacophore known to interact with the hinge region of kinases, coupled with a piperidine (B6355638) moiety that, when acylated with an acryloyl group, would form a covalent bond with the Cys-481 residue in the active site of BTK.[1]
The preclinical development of Ibrutinib demonstrated its potent and selective inhibition of BTK, leading to the blockade of BCR signaling, induction of apoptosis in B-cell malignancies, and efficacy in animal models of both cancer and autoimmune diseases.[2][3]
Quantitative Biological Data
The biological activity of BTK inhibitors is a critical aspect of their characterization. While this compound is primarily an intermediate, its inherent activity and that of its final product, Ibrutinib, have been quantified in various assays.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Ibrutinib (PCI-32765) | Enzymatic Assay | BTK | 0.5 nM | [9] |
| Ibrutinib (PCI-32765) | Cell-based Ca2+ Flux Assay | Ramos Cells (B-cell) | 11 nM | [8] |
| Ibrutinib | Cell Viability (MTT) | BT474 (Breast Cancer) | 9.94 nM (72h) | [10] |
| Ibrutinib | Cell Viability (MTT) | SKBR3 (Breast Cancer) | 8.89 nM (72h) | [10] |
| N-piperidine Ibrutinib HCl | Enzymatic Assay | Wild-Type BTK | 51.0 nM | |
| N-piperidine Ibrutinib HCl | Enzymatic Assay | C481S Mutant BTK | 30.7 nM | |
| CNX-774 | Enzymatic Assay | BTK | <1 nM | [11] |
| CNX-774 | Cellular Assay | Not Specified | 1-10 nM | [11] |
Synthesis of this compound
The synthesis of this compound (CAS 330785-90-5) is a multi-step process that has been described in various patents as a key part of the overall synthesis of Ibrutinib. A common synthetic route involves the coupling of a pyrazolo[3,4-d]pyrimidine core with a protected piperidine derivative, followed by deprotection.
Key Starting Materials:
-
4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
(S)-1-Boc-3-hydroxypiperidine or a similar protected piperidine derivative
A representative synthesis workflow is depicted below:
References
- 1. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 5. High Quality Ibrutinib Intermediate (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 6. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for BTK Ligand 1 Binding to Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural basis of the interaction between BTK Ligand 1 (also known as N-piperidine Ibrutinib) and its target, Bruton's Tyrosine Kinase (BTK). Understanding this interaction at a molecular level is crucial for the rational design and development of novel BTK inhibitors for the treatment of various B-cell malignancies and autoimmune disorders.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various hematological cancers and autoimmune diseases, making it a prime therapeutic target.
This compound: A Reversible Inhibitor for PROTAC Development
This compound, identified by its CAS number 330785-90-5 and also known as N-piperidine Ibrutinib (B1684441), is a potent inhibitor of BTK.[3][4] Unlike its parent compound ibrutinib, which forms a covalent bond with Cysteine 481 (Cys481) in the BTK active site, N-piperidine Ibrutinib is a reversible inhibitor.[5][6] This characteristic makes it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the target protein rather than just inhibiting its activity.[3][7]
Quantitative Analysis of this compound Binding
The interaction between this compound and BTK has been characterized by its inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the enzyme's activity.
| Ligand | Target | IC50 (nM) |
| This compound (N-piperidine Ibrutinib) | Wild-Type BTK | 51.0[3][4] |
| This compound (N-piperidine Ibrutinib) | C481S Mutant BTK | 30.7[3][4] |
Table 1: IC50 values of this compound against wild-type and C481S mutant Bruton's Tyrosine Kinase.
Structural Insights into the Binding Interaction
While a specific co-crystal structure of BTK in complex with N-piperidine Ibrutinib is not publicly available in the Protein Data Bank (PDB), insights into its binding mode can be inferred from the crystal structures of BTK with the closely related inhibitor, ibrutinib (e.g., PDB ID: 5P9J).[8][9]
Molecular docking studies and the high structural similarity to ibrutinib suggest that N-piperidine Ibrutinib occupies the ATP-binding pocket of the BTK kinase domain. Key interactions likely involve hydrogen bonds with residues in the hinge region, such as Met477 and Glu475, which are crucial for anchoring the inhibitor.[10] The phenoxyphenyl moiety is expected to extend into a hydrophobic pocket, while the piperidine (B6355638) group will also engage in hydrophobic interactions within the active site. The absence of the reactive acrylamide (B121943) group in N-piperidine Ibrutinib accounts for its reversible binding nature.[11]
Experimental Protocols for Studying BTK-Ligand Interactions
A comprehensive understanding of the binding of ligands like this compound to BTK requires a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification for Crystallography
A high-purity, stable protein sample is a prerequisite for successful crystallization.
-
Construct Design : Design a construct of the human BTK kinase domain (e.g., residues 382-659) for expression. The inclusion of a purification tag, such as a hexahistidine (His6) tag, at the N- or C-terminus will facilitate purification.
-
Expression System : Express the protein in a suitable host, such as Escherichia coli (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9).[12][13]
-
Cell Lysis and Initial Capture : Lyse the cells and perform an initial purification step using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[14]
-
Further Purification : Conduct further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, to achieve a homogenous protein sample of >95% purity as assessed by SDS-PAGE.[14]
-
Protein Characterization : Confirm the identity and integrity of the purified protein using mass spectrometry. Assess the monodispersity and stability of the protein sample using dynamic light scattering (DLS).[15]
X-ray Crystallography of Protein-Ligand Complex
X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex.
-
Complex Formation : Incubate the purified BTK kinase domain with a molar excess of this compound to ensure saturation of the binding sites.[16]
-
Crystallization Screening : Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystal hits.[13]
-
Crystal Optimization : Optimize the initial crystallization conditions by refining the concentrations of the components to obtain diffraction-quality crystals.
-
Data Collection : Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[13]
-
Structure Determination and Refinement : Process the diffraction data and solve the crystal structure using molecular replacement with a known BTK structure as a search model. Refine the atomic model against the experimental data to obtain the final structure of the BTK-ligand complex.[17]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time association and dissociation of a ligand to its target, providing kinetic parameters (k_on and k_off) and the dissociation constant (Kd).
-
Chip Preparation and Ligand Immobilization : Immobilize the purified BTK protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[18][19]
-
Analyte Preparation : Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement : Inject the different concentrations of the ligand over the immobilized BTK surface and monitor the change in the SPR signal in real-time. This is the association phase.[20]
-
Dissociation Measurement : After the association phase, flow the running buffer over the chip to monitor the dissociation of the ligand from the BTK protein.[20]
-
Data Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (Kd).[21]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation : Prepare solutions of the purified BTK protein and this compound in the same, well-dialyzed buffer to minimize heats of dilution.[22] Degas the solutions before use.
-
Instrument Setup : Place the BTK protein solution in the sample cell of the ITC instrument and the this compound solution in the injection syringe.[23]
-
Titration : Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.[24]
-
Data Analysis : Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[22][25]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. protocols.io [protocols.io]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. rcsb.org [rcsb.org]
- 17. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. scribd.com [scribd.com]
- 24. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of a Representative BTK Ligand: A Technical Guide
Disclaimer: Publicly available, quantitative selectivity data for the specific molecule designated "BTK ligand 1," a component often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is limited. To provide a comprehensive and data-rich technical guide that adheres to the core requirements of the request, this document will focus on the well-characterized, first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441) , as a representative BTK ligand. The principles and methodologies described herein are broadly applicable to the characterization of other BTK ligands.
Introduction to BTK and Its Role in Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival.[1][2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases.[2] These upstream kinases phosphorylate and activate BTK, which in turn phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[4] The activation of PLCγ2 triggers a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) like ERK, and the transcription factor NF-κB, ultimately promoting cell proliferation and survival.[1][5]
Selectivity Profile of Ibrutinib
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. Off-target inhibition can lead to undesirable side effects. Ibrutinib is a potent inhibitor of BTK, but it also demonstrates activity against other kinases, particularly those with a cysteine residue in the active site homologous to Cys481 in BTK, to which ibrutinib binds covalently.[6]
The following table summarizes the inhibitory activity of ibrutinib against a panel of selected kinases, with data compiled from various biochemical assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) | Kinase Family |
| BTK | 0.5 - 1.5 | Tec |
| TEC | >1000 | Tec |
| ITK | >1000 | Tec |
| EGFR | 2.0 | Receptor Tyrosine Kinase |
| BLK | 0.8 | Src |
| BMX | 1.0 | Tec |
| CSK | 4.0 | Csk |
| FGR | 1.6 | Src |
| FYN | 10.0 | Src |
| HCK | 2.9 | Src |
| LCK | >1000 | Src |
| LYN | 2.8 | Src |
| SRC | >1000 | Src |
| YES | 5.8 | Src |
| JAK3 | 16.0 | Jak |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here are representative values from published studies for comparative purposes.[6][7]
Visualizing Key Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
Determining the IC50 value of a compound against a panel of kinases is a standard method for assessing its selectivity. The following diagram outlines a typical workflow for a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for common biochemical assays used to determine kinase inhibitor selectivity.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] This universally applicable method can be used for a wide range of kinases.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then quantified in a luciferase reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Test compound (e.g., Ibrutinib)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle control.
-
Add a solution containing the kinase and its substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add a volume of Kinase Detection Reagent (typically twice the initial reaction volume) to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.[11][12]
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer from the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody (donor) and the Alexa Fluor™ 647-labeled tracer (acceptor). An inhibitor that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Tagged recombinant kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., Ibrutinib)
-
Kinase buffer
-
Low-volume, black multi-well plates (e.g., 384-well)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in kinase buffer.
-
Assay Setup: In a 384-well plate, add the diluted test compound.
-
Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the Eu donor and 665 nm for the Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (acceptor emission / donor emission). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
BTK Ligand 1: A Covalent Chemical Probe for Interrogating Bruton's Tyrosine Kinase Function
This technical guide provides an in-depth overview of BTK Ligand 1, a potent and selective covalent chemical probe for Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a significant therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] this compound serves as an invaluable tool for researchers and drug development professionals to investigate the biological functions and therapeutic potential of inhibiting BTK. This guide details the biochemical properties, experimental applications, and relevant signaling pathways associated with the use of this compound.
Biochemical and Cellular Characterization
This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the active site of BTK.[4][5] This covalent modification allows for potent and sustained inhibition of BTK's kinase activity. The selectivity of this compound has been characterized across the kinome, demonstrating a favorable profile compared to other first-generation BTK inhibitors like Ibrutinib.[4][5]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, based on the characterization of the similar covalent probe QL47.
| Parameter | Value | Assay Conditions | Reference |
| BTK Kinase Activity IC50 | 7 nM | Z'-lyte assay | [4][5] |
| Cellular BTK Autophosphorylation EC50 (Tyr223) | 475 nM | Ramos cells | [4][5] |
| Cellular PLCγ2 Phosphorylation EC50 (Tyr759) | 318 nM | Ramos cells | [4][5] |
| Cellular Target Engagement (labeling of 50% of available BTK) | 100 nM (after 4h) | Ramos cells | [4] |
Signaling Pathways
BTK is a key mediator in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[3][6][7] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that culminate in B-cell proliferation, survival, and differentiation.[3]
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound as a chemical probe. Below are protocols for key experiments.
Biochemical BTK Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® MAX assay.[8][9][10]
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the BTK enzyme. Inhibition of BTK by this compound results in a decreased signal.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)[9]
-
This compound (in DMSO)
-
Detection reagent (e.g., Kinase-Glo® MAX)
-
White 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the BTK enzyme, substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a biochemical BTK kinase activity assay.
Cellular Target Engagement Assay
This assay confirms that this compound covalently binds to BTK within a cellular context. A common method involves a competitive binding assay using a biotinylated probe.[11][12][13]
Principle: Cells are treated with this compound, which covalently binds to and occupies the active site of BTK. The remaining unoccupied BTK is then captured by a biotinylated covalent probe. The amount of probe-bound BTK is quantified, which is inversely proportional to the target engagement by this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Biotinylated covalent BTK probe
-
Cell lysis buffer
-
Streptavidin-coated plates or beads
-
Anti-BTK antibody
-
Detection antibody (e.g., HRP-conjugated secondary antibody)
-
Substrate for detection (e.g., TMB)
Procedure:
-
Culture Ramos cells to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells to release the proteins.
-
Incubate the cell lysates with the biotinylated BTK probe to label any unoccupied BTK.
-
Capture the biotinylated probe-BTK complexes using streptavidin-coated plates or beads.
-
Wash away unbound proteins.
-
Quantify the amount of captured BTK using an ELISA-based method with an anti-BTK primary antibody and a labeled secondary antibody.
-
Determine the concentration of this compound required to achieve a certain level of target occupancy.
Caption: Experimental workflow for a cellular BTK target engagement assay.
Cellular Western Blot Analysis of BTK Signaling
This method assesses the functional consequence of BTK inhibition by this compound on downstream signaling events.
Principle: Western blotting is used to measure the phosphorylation status of BTK (autophosphorylation) and its direct substrate PLCγ2 in cells treated with this compound. A reduction in phosphorylation indicates effective inhibition of the BTK signaling pathway.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer equipment
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and serum-starve Ramos cells.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of BTK and PLCγ2.
Conclusion
This compound is a powerful and selective covalent chemical probe for studying the role of Bruton's tyrosine kinase in cellular signaling and disease. Its well-characterized biochemical and cellular activities, combined with the detailed experimental protocols provided in this guide, enable researchers to effectively investigate BTK biology and advance the development of novel therapeutics targeting this important kinase.
References
- 1. standardofcare.com [standardofcare.com]
- 2. A BTK-activatable targeted covalent NIR fluorescent probe for kinase monitoring and B-cell lymphoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Collection - Novel Brutonâs Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - ACS Chemical Biology - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PIP3 in the Membrane Activation of Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK), a crucial non-receptor tyrosine kinase in B-cell and myeloid cell signaling, undergoes a tightly regulated activation process at the plasma membrane. A key initiating event in this cascade is the interaction of its N-terminal pleckstrin homology (PH) and Tec homology (TH) domains with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning PIP3-mediated BTK activation, detailing the allosteric regulation, conformational changes, and dimerization events that are critical for its enzymatic function. We present quantitative data from key studies, detailed experimental protocols for investigating this interaction, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.
The Core Mechanism: From PIP3 Binding to BTK Activation
The activation of BTK at the cell membrane is a multi-step process initiated by the generation of PIP3 by phosphoinositide 3-kinase (PI3K) following upstream receptor stimulation, such as the B-cell receptor (BCR).[1][2] The canonical model of BTK activation involves the following key events:
-
Membrane Recruitment: In its inactive state, BTK resides in the cytoplasm. Upon cellular activation, the increased concentration of PIP3 at the inner leaflet of the plasma membrane serves as a docking site for the BTK PH-TH module.[1][2][3] This interaction tethers BTK to the membrane, increasing its local concentration.
-
Relief of Autoinhibition: The binding of the PH-TH module to PIP3 is believed to induce a conformational change in the full-length BTK protein. This change alleviates the autoinhibitory interactions between the PH-TH module and the kinase domain, making the catalytic site accessible.[4][5][6]
-
Dimerization: A critical and more recently elucidated aspect of BTK activation is the PIP3-mediated dimerization of its PH-TH modules on the membrane surface.[1][2] This dimerization is crucial for bringing two BTK molecules into close proximity.
-
Trans-autophosphorylation: The dimerization of BTK facilitates the trans-autophosphorylation of a key tyrosine residue (Y551 in human BTK) within the activation loop of the kinase domain of the opposing BTK molecule.[2][5][6] This phosphorylation event stabilizes the active conformation of the kinase domain.
-
Full Kinase Activity: Once trans-autophosphorylated, BTK becomes fully active and can then phosphorylate its downstream substrates, such as phospholipase C-γ2 (PLCγ2), leading to the propagation of the signaling cascade.[1][2]
Some studies also propose a "two-step" model where initial, low-affinity interactions with other membrane lipids like phosphatidylserine (B164497) (PS) help to concentrate BTK at the membrane, thereby sensitizing it for a more robust and switch-like activation upon encountering PIP3-rich microdomains.[7][8]
Signaling Pathway of BTK Activation
Quantitative Data on BTK-PIP3 Interaction
The interaction between BTK and PIP3 has been quantified in several studies, providing insights into the binding affinities and concentration dependencies of the activation process.
| Parameter | Value | Method | Reference |
| PIP3 Concentration for BTK-PH-TH Dimerization | ~1% of total membrane lipids | Fluorescence Correlation Spectroscopy (FCS) | [9] |
| PIP3 Concentration for Switch-Like Activation | Between 2% and 5% PIP3 in vesicles | In vitro kinase assay | [1] |
| BTK Concentration for Calcium Flux (in DT40 cells) | Expression level-dependent | Live cell imaging | [1] |
Key Experimental Protocols
The study of BTK activation by PIP3 utilizes a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for some of the key experiments.
Fluorescence Correlation Spectroscopy (FCS) for BTK-Membrane Binding and Dimerization
FCS is a powerful technique to study the diffusion dynamics of fluorescently labeled molecules, providing information on their concentration, mobility, and interactions in solution or on membranes.[10][11][12][13]
Objective: To quantify the binding of BTK's PH-TH domain to PIP3-containing supported lipid bilayers (SLBs) and to measure its dimerization state.
Methodology Workflow:
Detailed Steps:
-
Preparation of Supported Lipid Bilayers (SLBs):
-
Prepare small unilamellar vesicles (SUVs) by sonication or extrusion, containing a base lipid (e.g., DOPC), a specific mole percentage of PIP3, and a trace amount of a fluorescently labeled lipid (e.g., Texas Red-DHPE) for membrane visualization.
-
Form SLBs on clean glass coverslips by vesicle fusion.
-
-
Protein Labeling and Purification:
-
Express and purify a fusion protein of the BTK PH-TH domain with a fluorescent protein (e.g., eGFP).
-
-
FCS Data Acquisition:
-
Use a confocal microscope equipped for FCS. The laser is focused on the SLB.
-
Add the eGFP-BTK-PH-TH protein to the SLB and allow it to equilibrate.
-
Record fluorescence fluctuations over time.
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) from the fluorescence fluctuation data.
-
Fit the ACF to a 2D diffusion model to extract the diffusion coefficient (D) and the average number of fluorescent particles in the confocal volume.
-
By measuring D at different surface densities of the protein, dimerization can be inferred, as dimers will diffuse more slowly than monomers.
-
In Vitro Kinase Assay for BTK Activity
In vitro kinase assays are essential for directly measuring the enzymatic activity of BTK and how it is modulated by factors such as PIP3.[4][14][15]
Objective: To determine the kinase activity of BTK in the presence of PIP3-containing liposomes.
Methodology Workflow:
References
- 1. pnas.org [pnas.org]
- 2. Structural mechanism for Bruton’s tyrosine kinase activation at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 6. Molecular insight on the role of the phosphoinositide PIP3 in regulating the protein kinases Akt, PDK1, and BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantifying lipid-protein interaction by fluorescence correlation spectroscopy (FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying Lipid-Protein Interaction by Fluorescence Correlation Spectroscopy (FCS) | Basicmedical Key [basicmedicalkey.com]
- 14. promega.com [promega.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of BTK-Targeting PROTACs Using Ibrutinib (BTK Ligand 1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies.[2][4] Ibrutinib, a potent and selective BTK inhibitor, is widely used as the target-binding ligand in the development of BTK-targeting PROTACs.[5][6][7] This document provides a detailed protocol for the synthesis of a BTK PROTAC using Ibrutinib (referred to herein as BTK Ligand 1) and pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase.[2][8]
Signaling Pathway: PROTAC-Mediated BTK Degradation
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that promote B-cell proliferation, survival, and differentiation. By inducing the degradation of BTK, PROTACs can effectively shut down this pro-survival signaling in malignant B-cells.
The mechanism of action for a BTK PROTAC involves the formation of a ternary complex between the PROTAC, the BTK protein, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the BTK protein, which is then recognized and degraded by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.
Experimental Protocols
This section details the synthesis of a representative BTK PROTAC using an Ibrutinib derivative as the BTK ligand and a pomalidomide derivative as the CRBN E3 ligase ligand.
Synthesis Workflow
The overall synthetic strategy involves three main stages:
-
Synthesis of a functionalized Ibrutinib derivative with a linker attachment point.
-
Synthesis of a functionalized pomalidomide derivative with a complementary linker.
-
Coupling of the two functionalized molecules to form the final BTK PROTAC, followed by purification.
Stage 1: Synthesis of Functionalized Ibrutinib with a Linker Attachment Point
A common strategy to functionalize Ibrutinib for PROTAC synthesis is to modify the acrylamide (B121943) group to incorporate a linker with a terminal reactive group (e.g., an amine or a carboxylic acid). For this protocol, we will describe the synthesis of an Ibrutinib analogue with a terminal amine.
Protocol 1: Synthesis of N-piperidine Ibrutinib
This procedure modifies Ibrutinib to replace the acrylamide with a piperidine (B6355638) group, which can then be further functionalized.
-
Materials: Ibrutinib, piperidine, appropriate solvent (e.g., DMF), and reagents for purification.
-
Procedure:
-
Dissolve Ibrutinib in the chosen solvent.
-
Add an excess of piperidine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the product using column chromatography to yield N-piperidine Ibrutinib.
-
Stage 2: Synthesis of Functionalized Pomalidomide with a Linker
Pomalidomide is typically functionalized at the C4 or C5 position of the phthalimide (B116566) ring to attach a linker. This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, which can be subsequently reduced to an amine for coupling.
Protocol 2: Synthesis of Pomalidomide-C5-Azide [9]
-
Materials: Pomalidomide, 1,5-dibromopentane, potassium carbonate, sodium azide (B81097), DMF.
-
Procedure:
-
To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute with water and extract with DCM. Purify the crude product by column chromatography to obtain N-(5-bromopentyl)-pomalidomide.
-
To a solution of N-(5-bromopentyl)-pomalidomide in DMF, add sodium azide and stir at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM. Purify the crude product to yield pomalidomide-C5-azide.
-
Protocol 3: Reduction of Azide to Amine
-
Materials: Pomalidomide-C5-azide, triphenylphosphine (B44618), water, THF.
-
Procedure:
-
Dissolve pomalidomide-C5-azide in THF.
-
Add triphenylphosphine and stir at room temperature.
-
Add water and continue stirring until the reaction is complete (monitor by LC-MS).
-
Purify the product to yield pomalidomide-C5-amine.
-
Stage 3: Coupling, Purification, and Characterization of the Final BTK PROTAC
The final step involves the amide coupling of the functionalized Ibrutinib and pomalidomide derivatives.
Protocol 4: Amide Coupling Reaction [10]
-
Materials: Functionalized Ibrutinib (with a carboxylic acid), Pomalidomide-C5-amine, HATU (or a similar coupling agent), DIPEA, anhydrous DMF.
-
Procedure:
-
In a reaction vial, dissolve the functionalized Ibrutinib (1.0 eq) and Pomalidomide-C5-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Protocol 5: Purification and Characterization
-
Purification: Purify the crude BTK PROTAC by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by:
-
LC-MS: To confirm the molecular weight.
-
¹H and ¹³C NMR: To confirm the structure.
-
HRMS: For exact mass determination.
-
Data Presentation
The following tables summarize key quantitative data for representative BTK PROTACs from the literature.
Table 1: In Vitro Degradation Efficiency of BTK PROTACs
| PROTAC ID | BTK Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| Compound 15 | Ibrutinib | Pomalidomide | RAW264.7 | 3.18 | 99.9 | [6] |
| MT802 | Ibrutinib derivative | Pomalidomide | MOLM-14 | 63.31 | >95 | [6] |
| PTD10 | GDC-0853 | Pomalidomide | Ramos | 0.5 | >95 | [8] |
| RC-1 | Ibrutinib derivative | Pomalidomide | MOLM-14 | 6.6 | >90 | [11] |
| SJF620 | N-piperidine Ibrutinib | Pomalidomide | NAMALWA | 7.9 | 95 | [12] |
| Compound 16 | Gefitinib derivative | Pomalidomide | A549 (EGFR) | 32.9 | 96 | [13] |
DC₅₀: The concentration of the PROTAC required to achieve 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Inhibitory Activity of BTK PROTACs and Ligands
| Compound | Target | IC₅₀ (nM) | Citation(s) |
| Ibrutinib | BTK (wild-type) | 0.5 | [7] |
| PTD10 | BTK | - | [8] |
| RC-1 | BTK (wild-type) | - | [14] |
| Compound 16 | EGFR (wild-type) | 100 | [13] |
| Compound 16 | EGFR (T790M) | 4020 | [13] |
IC₅₀: The concentration of the compound required to inhibit 50% of the target's activity.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of BTK-targeting PROTACs using Ibrutinib as the BTK ligand. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The successful synthesis of potent and selective BTK degraders has the potential to overcome the limitations of traditional inhibitors and offers a promising therapeutic strategy for B-cell malignancies.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligands for Target Protein for PROTAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BTK Ligand 1 in a Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing BTK Ligand 1 in a competitive binding assay to characterize its interaction with Bruton's Tyrosine Kinase (BTK) and to screen for other potential BTK inhibitors.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] It is a crucial signaling node downstream of the B-cell receptor (BCR), and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3][4] This makes BTK a significant therapeutic target for conditions like chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and rheumatoid arthritis.[1] this compound is a compound designed to target BTK and can be utilized in the formation of PROTACs (Proteolysis Targeting Chimeras) for the degradation of the BTK protein.[5]
BTK Signaling Pathway
Upon engagement of the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK.[2] BTK translocates to the plasma membrane where it is phosphorylated by spleen tyrosine kinase (SYK) and Src family kinases.[2][6] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1][2] This leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][2] These events culminate in the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[2]
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Principles of Competitive Binding Assays
A competitive binding assay is a powerful method used to determine the binding affinity of a ligand for a target protein.[7][8] The fundamental principle involves a competition between a labeled ligand (tracer) and an unlabeled test compound (competitor) for a limited number of binding sites on the target protein.[7][9]
The key components are:
-
Target Protein: Recombinant human BTK.
-
Labeled Ligand (Tracer): A known BTK binder that is conjugated to a detectable tag (e.g., a fluorophore or radioisotope).
-
Unlabeled Competitor: The compound of interest, such as this compound or other potential inhibitors.
In the assay, the concentration of the target protein and the labeled tracer are held constant, while the concentration of the unlabeled competitor is varied. As the concentration of the unlabeled competitor increases, it displaces the labeled tracer from the BTK binding sites. This results in a decrease in the signal generated by the tracer, which is inversely proportional to the concentration and affinity of the competitor.[7] By measuring this change in signal, the potency of the competitor can be determined, typically expressed as an IC50 value (the concentration of competitor that inhibits 50% of tracer binding).[7]
Application Protocol: BTK Competitive Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay, a common and robust method for studying kinase inhibitors.
Experimental Workflow
The workflow involves combining the BTK enzyme, a fluorescently labeled tracer, and the unlabeled competitor (this compound or test compound). After incubation to reach binding equilibrium, the FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the competitor.
Caption: Workflow for a Competitive Binding Assay.
Materials and Reagents
-
BTK Enzyme: Full-length, purified recombinant human BTK.
-
Labeled Ligand: A suitable fluorescently-labeled ATP-competitive kinase inhibitor (e.g., LanthaScreen™ Eu-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled tracer).[10]
-
Unlabeled Competitor: this compound and/or other test compounds, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[10]
-
Microplates: Low-volume, 384-well black microplates.
-
Plate Reader: A TR-FRET capable microplate reader.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1X Assay Buffer solution.[10]
-
Prepare a serial dilution of the unlabeled competitor (e.g., this compound) in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock.
-
Further dilute the competitor serial dilutions into Assay Buffer to create a 4X final concentration stock.
-
Prepare a 4X solution of BTK enzyme in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a 4X solution of the labeled tracer and Eu-antibody mix in Assay Buffer. The tracer concentration should be close to its Kd for BTK.
-
-
Assay Procedure: (All additions are for a 20 µL final volume)
-
Add 5 µL of the 4X serially diluted competitor to the appropriate wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer containing the same percentage of DMSO.
-
100% Inhibition Control (Max): A saturating concentration of a known potent BTK inhibitor.
-
0% Inhibition Control (Min): Assay Buffer with DMSO only.
-
-
Add 5 µL of the 4X BTK enzyme solution to all wells.
-
Add 10 µL of the 4X labeled tracer/Eu-antibody solution to all wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Data Normalization: Normalize the data by setting the average signal from the 0% inhibition control wells to 100% and the average signal from the 100% inhibition control wells to 0%.[7]
-
Generate Inhibition Curve: Plot the normalized percent inhibition against the logarithm of the competitor concentration.
-
Calculate IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Calculate Ki (Optional): The inhibition constant (Ki), which represents the binding affinity of the inhibitor, can be calculated from the IC50 value using the Cheng-Prusoff equation if the assay conditions meet certain criteria (e.g., [ATP] << Km for an enzyme inhibition assay). For a binding assay, the equation is:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the labeled ligand (tracer).
-
Kd is the dissociation constant of the labeled ligand for the target.
-
Data Presentation: Comparative Inhibitor Potency
The following table presents IC50 values for several known BTK inhibitors, providing a reference for the expected potency range in a BTK binding or activity assay.
| Compound | Type | Target | IC50 (nM) |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5[12] |
| Acalabrutinib | Covalent, Irreversible | BTK | 3 |
| Zanubrutinib | Covalent, Irreversible | BTK | <1 |
| Fenebrutinib | Non-covalent, Reversible | BTK | 7.04[4] |
| Vecabrutinib | Non-covalent, Reversible | BTK | 18.4[4] |
| ONO-4059 | Covalent | BTK | 2.2[12] |
| CNX-774 | Covalent, Irreversible | BTK | <1[12] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration in activity assays, tracer concentration in binding assays).
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Competitive binding [graphpad.com]
- 12. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Assay for Bruton's Tyrosine Kinase (BTK) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Bruton's tyrosine kinase (BTK) is a non-receptor kinase that is a critical component of B-cell receptor (BCR) signaling.[1][2] It plays an essential role in the maturation, differentiation, and activation of B-lymphocytes.[1][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders, making it a prominent therapeutic target for the development of small molecule inhibitors.[2] In vitro kinase assays are fundamental tools for discovering and characterizing such inhibitors by directly measuring the enzymatic activity of purified BTK. This document provides a detailed protocol for a luminescence-based BTK kinase assay that quantifies enzymatic activity by measuring the amount of ADP produced during the phosphorylation reaction.
BTK Signaling Pathway
The diagram below illustrates the role of BTK within the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell function.
References
Application Notes and Protocols: Using Fluorescently Labeled BTK Ligands for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the development, activation, and survival of B-lymphocytes.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][2][3] The development of fluorescently labeled BTK ligands has provided powerful tools for researchers to visualize and study BTK in its native cellular environment. These probes, often based on potent and selective BTK inhibitors, enable real-time imaging of BTK localization, dynamics, and engagement by therapeutic agents within living cells.[5][6] This document provides detailed application notes and protocols for the use of these innovative chemical biology tools.
Featured Fluorescent BTK Probes
A variety of fluorescent probes targeting BTK have been developed, each with unique characteristics. These probes typically consist of a BTK inhibitor as a targeting moiety, a fluorescent dye for visualization, and a linker. The choice of inhibitor and fluorophore dictates the probe's specificity, binding mode (covalent or reversible), and spectral properties.
| Probe Name | BTK Inhibitor Scaffold | Fluorophore | Excitation (nm) | Emission (nm) | Binding Mode | Key Features & Applications |
| Evo-1 / Evo-2 | Evobrutinib | BODIPY | 488 | 527 | Covalent (activity-preserving) | Enables imaging of endogenous BTK without inhibiting its enzymatic activity, allowing for the study of its dynamic signaling pathway.[5][6] |
| Ibrutinib-SiR-COOH | Ibrutinib | Silicon-rhodamine (SiR) | 630 | 670 | Covalent (inhibitory) | A near-infrared probe with superb in vivo imaging characteristics, enabling single-cell BTK imaging.[7] |
| Ibt-CyOH | Ibrutinib | Cyanine (NIR) | Not Specified | Not Specified | Covalent (inhibitory) | A "turn-on" near-infrared fluorescent probe that generates a signal upon binding to BTK, enabling real-time imaging of B-cell lymphoma.[8] |
Signaling Pathways and Experimental Visualization
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[2][3] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a signaling cascade that results in the activation of transcription factors like NF-κB and NFAT.[2] This ultimately regulates B-cell proliferation, survival, and differentiation.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for Cellular Imaging
The general workflow for cellular imaging with fluorescent BTK ligands involves cell culture, incubation with the fluorescent probe, washing, and subsequent imaging using an appropriate microscopy technique, most commonly confocal microscopy.
Caption: General experimental workflow for cellular imaging of BTK.
Mechanism of Covalent BTK Probes
Many fluorescent BTK probes are based on irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6] This ensures stable and long-lasting labeling, which is advantageous for imaging experiments.
Caption: Mechanism of covalent labeling of BTK by a fluorescent probe.
Experimental Protocols
Protocol 1: Cell Culture and Preparation of Ramos Cells
Ramos cells are a human Burkitt's lymphoma cell line that endogenously expresses BTK, making them a suitable model for studying BTK biology.[5]
Materials:
-
Ramos cell line (e.g., ATCC CRL-1596)
-
RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Culture Ramos cells in suspension in RPMI-1640 complete medium in a T-75 flask.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
For imaging, seed the Ramos cells onto glass-bottom imaging dishes. A typical seeding density is 0.5-1 x 10⁶ cells per dish.
-
Allow the cells to adhere and equilibrate for at least 2-4 hours before proceeding with the labeling protocol.
Protocol 2: Live-Cell Imaging of BTK with a Fluorescent Probe (Example: Evo-2)
This protocol is adapted from studies using the Evo-2 probe for live-cell imaging of BTK.[5][9]
Materials:
-
Ramos cells prepared as in Protocol 1
-
Fluorescent BTK probe (e.g., Evo-2) stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free RPMI-1640)
-
Confocal microscope equipped with appropriate lasers and filters (e.g., 488 nm laser for BODIPY)
Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent BTK probe in live-cell imaging medium. For Evo-2, a final concentration of 500 nM to 1 µM is often used.[9]
-
Cell Labeling: a. Carefully remove the culture medium from the imaging dish containing Ramos cells. b. Add the pre-warmed imaging medium containing the fluorescent BTK probe to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for the desired time. For Evo-2, an incubation time of 1-2 hours is typical.[5][9]
-
Washing: a. Gently remove the probe-containing medium. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the dish. b. Place the dish on the stage of the confocal microscope, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. c. Use a 488 nm laser line for excitation of the BODIPY-based Evo-2 probe and collect the emission between 500-550 nm.[5] d. Acquire images using appropriate settings for laser power, detector gain, and scan speed to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Data Analysis: a. Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji). b. Quantify fluorescence intensity, localization (e.g., cytoplasm vs. membrane), and dynamics as required for the specific experiment.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation.
-
Use phenol red-free imaging medium.
-
Optimize probe concentration and incubation time; lower concentrations or shorter times may be sufficient.
-
-
Weak Signal:
-
Increase probe concentration or incubation time.
-
Check the health and viability of the cells.
-
Ensure the microscope settings (laser power, detector gain) are optimized for the specific fluorophore.
-
-
Phototoxicity/Photobleaching:
-
Use the lowest possible laser power that provides a sufficient signal.
-
Reduce the exposure time or the frequency of image acquisition for time-lapse experiments.
-
Consider using fluorophores with higher photostability, such as near-infrared dyes, for long-term imaging.
-
Conclusion
Fluorescently labeled BTK ligands are invaluable tools for the detailed investigation of BTK in cellular systems. By providing the ability to visualize BTK in real-time, these probes offer deep insights into its biological functions and its engagement by therapeutic inhibitors. The protocols and information provided herein serve as a guide for researchers to effectively utilize these powerful reagents in their studies of B-cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Live-cell measurements of kinase activity in single cells using translocation reporters | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Development of a BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of Bruton's tyrosine kinase (BTK) degraders, a novel therapeutic modality with significant potential in the treatment of B-cell malignancies and autoimmune diseases. These application notes and protocols detail the critical steps from initial design and synthesis to preclinical in vitro and in vivo evaluation.
Introduction to BTK Degraders
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival.[1][2] Unlike traditional small molecule inhibitors that block the enzymatic activity of a target protein, BTK degraders, such as Proteolysis Targeting Chimeras (PROTACs), function by inducing the selective degradation of the BTK protein.[3]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex between the BTK protein, the PROTAC, and an E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[5] This catalytic mechanism of action offers several potential advantages over traditional inhibition, including the ability to target scaffolding functions of proteins and overcome resistance mechanisms.[6]
BTK Signaling Pathway
Understanding the BTK signaling pathway is fundamental to the rationale for developing BTK degraders. BTK is a key mediator downstream of the B-cell receptor (BCR).[7] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell growth and survival.[2][7]
Caption: Simplified BTK Signaling Pathway.
Step-by-Step Development Workflow
The development of a BTK degrader follows a structured, multi-step process, from initial design and synthesis to comprehensive preclinical evaluation.
Caption: BTK Degrader Development Workflow.
Design and Synthesis of BTK Degraders
The initial step in developing a BTK degrader is the rational design and chemical synthesis of the PROTAC molecule.[8] This involves the careful selection of three key components:
-
BTK Ligand (Warhead): This component provides specificity for the BTK protein. Both covalent and non-covalent BTK inhibitors can be adapted as warheads.[9] The choice of warhead can influence the selectivity and potency of the degrader.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases for PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8] Ligands for these E3 ligases, such as thalidomide (B1683933) derivatives for CRBN, are incorporated into the PROTAC structure.[6]
-
Linker: The linker connects the BTK and E3 ligase ligands. Its length, composition, and attachment points are critical for facilitating the formation of a stable and productive ternary complex.[4] Optimization of the linker is often a key aspect of improving degrader efficacy.[4]
A systematic medicinal chemistry approach is typically employed to synthesize a series of PROTACs with variations in these components to identify candidates with optimal degradation activity.[8]
In Vitro Evaluation: Application Notes and Protocols
A series of in vitro assays are essential to characterize the activity and mechanism of action of newly synthesized BTK degraders.
Biochemical Assays
5.1.1. Ternary Complex Formation Assay
The formation of a stable ternary complex between BTK, the degrader, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation.[10] Various biophysical techniques can be used to confirm and characterize this complex.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the BTK degrader over the immobilized E3 ligase to determine the binding affinity (KD) of the degrader-E3 ligase interaction.
-
Separately, inject a series of concentrations of the purified BTK protein over a non-immobilized flow cell to assess non-specific binding.
-
-
Ternary Complex Formation:
-
Pre-incubate a fixed concentration of the BTK degrader with a series of concentrations of the BTK protein.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase.
-
An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex formation. Calculate the cooperativity of binding, which indicates the extent to which the binding of one component influences the binding of the other.[3]
5.1.2. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the BTK degrader to induce the ubiquitination of BTK in a reconstituted system.
Protocol: In Vitro BTK Ubiquitination
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP, 2 mM DTT):
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1-Rbx1)
-
Recombinant human BTK protein
-
Ubiquitin
-
BTK degrader at various concentrations (and a vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-BTK antibody to detect unmodified and ubiquitinated BTK. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated BTK should be observed in the presence of an active degrader.
-
Probing with an anti-ubiquitin antibody can also confirm the presence of ubiquitinated species.[11][12]
-
Cellular Assays
5.2.1. Cellular BTK Degradation Assay (Western Blot)
This is the primary assay to determine the potency and efficacy of a BTK degrader in a cellular context.
Protocol: Western Blot for BTK Degradation
-
Cell Culture and Treatment:
-
Culture a relevant human B-cell lymphoma cell line (e.g., Ramos, TMD8) to an appropriate density.
-
Treat the cells with a serial dilution of the BTK degrader for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Quantify the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
5.2.2. Cell Viability Assay
This assay assesses the functional consequence of BTK degradation on the proliferation and survival of cancer cells.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding and Treatment:
-
Seed B-cell lymphoma cells in a 96-well plate.
-
Treat the cells with a serial dilution of the BTK degrader.
-
-
Incubation: Incubate the plate for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the percentage of viability against the degrader concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
5.2.3. Selectivity Profiling (Proteomics)
It is crucial to assess the selectivity of the BTK degrader to ensure that it is not causing the degradation of other unintended proteins (off-targets).
Protocol: Global Proteomics for Selectivity Analysis
-
Cell Treatment: Treat the B-cell lymphoma cell line with the BTK degrader at a concentration that induces significant BTK degradation (e.g., 5x DC50) and a vehicle control.
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the degrader-treated and vehicle-treated samples.
-
A selective BTK degrader should show a significant decrease only in the levels of BTK, with minimal changes in the levels of other proteins.
-
In Vivo Evaluation
Promising BTK degrader candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader in an animal model.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or NSG).
-
Dosing: Administer the BTK degrader to the mice via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the BTK degrader in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[2]
Pharmacodynamic (PD) and Efficacy Studies
These studies evaluate the in vivo degradation of BTK in tumor tissue and the resulting anti-tumor activity.
Protocol: Xenograft Tumor Model Study
-
Tumor Implantation: Subcutaneously implant a human B-cell lymphoma cell line (e.g., TMD8) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the BTK degrader and a vehicle control to the respective groups daily (or as determined by PK studies).
-
Tumor Volume Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), euthanize a subset of mice from each group.
-
Excise the tumors and prepare tumor lysates.
-
Perform Western blotting on the tumor lysates to quantify the levels of BTK and assess in vivo target degradation.
-
-
Efficacy Analysis:
-
Monitor the remaining mice for tumor growth and overall survival.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Generate Kaplan-Meier survival curves to evaluate the effect on survival.[1]
-
Data Presentation
Quantitative data from the various assays should be summarized in a clear and organized manner to facilitate comparison between different BTK degrader candidates.
Table 1: In Vitro Characterization of BTK Degraders
| Degrader ID | BTK Binding Affinity (KD, nM) | Ternary Complex Cooperativity (α) | Cellular DC50 (nM) | Cellular Dmax (%) | Cell Viability IC50 (nM) |
| BTKD-01 | |||||
| BTKD-02 | |||||
| Control |
Table 2: In Vivo Evaluation of Lead BTK Degrader
| Parameter | Value |
| Pharmacokinetics (Oral, 10 mg/kg) | |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (ng*h/mL) | |
| Pharmacodynamics | |
| Tumor BTK Degradation (%) | |
| Efficacy (10 mg/kg, daily) | |
| Tumor Growth Inhibition (%) | |
| Change in Survival |
Conclusion
The development of BTK degraders represents a promising therapeutic strategy. By following a systematic approach encompassing rational design, comprehensive in vitro characterization, and rigorous in vivo evaluation, researchers can identify and optimize potent and selective BTK degraders with the potential for clinical translation. The detailed protocols and application notes provided in this document serve as a guide for scientists engaged in this exciting area of drug discovery.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Evaluation of Cereblon Binding Bruton's Tyrosine Kinase (BTK) Degrader CD79b Targeted Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BTK-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BTK Ligand 1 in High-Throughput Screening for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1][2] Its role in promoting B-cell proliferation and survival has established it as a key therapeutic target for various B-cell malignancies and autoimmune disorders.[1][3] BTK Ligand 1 is a high-affinity ligand for BTK, designed as a versatile tool for drug discovery and development. A primary application of this compound is in the formation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BTK) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) to identify and characterize novel BTK-targeting PROTACs.
Principle of BTK-Targeted Degradation
This compound serves as the "warhead" of a PROTAC, binding specifically to the BTK protein. This ligand is connected via a chemical linker to a moiety that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The formation of this ternary complex (BTK - PROTAC - E3 ligase) facilitates the transfer of ubiquitin to BTK, marking it for degradation.[5] This targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential for improved selectivity and the ability to overcome resistance mechanisms.[1][6]
Data Presentation
The following table summarizes representative quantitative data for BTK inhibitors and degraders, providing a reference for expected values in high-throughput screening assays. "this compound" is presented as an analogue of Ibrutinib, a well-characterized BTK inhibitor.
| Compound/Molecule | Assay Type | Target | Key Parameter | Value | Reference(s) |
| This compound (Ibrutinib analogue) | Biochemical Kinase Assay | BTK | IC50 | 0.5 - 10 nM | [4][7] |
| Cellular Assay (B-cell lines) | BTK Phosphorylation | IC50 | 1 - 50 nM | [8] | |
| PROTAC Example (e.g., MT-802) | Cellular Degradation Assay | BTK | DC50 | 1 - 10 nM | [9] |
| Cellular Degradation Assay | BTK (C481S mutant) | DC50 | 1 - 15 nM | [9] | |
| Western Blot | BTK | Maximal Degradation | >95% at 100 nM | [9] | |
| Ibrutinib (Reference Compound) | Biochemical Kinase Assay | BTK | IC50 | 0.5 nM | [7] |
| Cellular Assay (Ramos cells) | Cell Proliferation | IC50 | 0.868 µM | [8] |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values are dependent on specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of BTK-targeting PROTACs using this compound are provided below.
Protocol 1: Biochemical High-Throughput Screening for BTK Binding
This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for compounds that bind to BTK, a critical first step in identifying potential PROTAC warheads or competitive inhibitors.
Materials:
-
Recombinant human BTK protein
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Fluorescently labeled tracer (an ATP-competitive ligand)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a reference compound)
-
Test compound library
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and this compound (as a positive control) into 384-well plates. Typically, a 10-point serial dilution is prepared.
-
Enzyme and Antibody Preparation: Prepare a solution of recombinant BTK and the anti-GST-Europium antibody in assay buffer.
-
Dispensing: Add the BTK/antibody solution to the compound plates and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells to initiate the binding competition.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular High-Throughput Screening for BTK Degradation
This protocol outlines a high-content imaging or luminescence-based assay to quantify the degradation of BTK in a cellular context, a direct measure of PROTAC efficacy.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD-8)
-
Cell culture medium and supplements
-
PROTAC library (synthesized using this compound)
-
Reference PROTAC (e.g., MT-802)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Primary antibody against BTK
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Lysis buffer
-
Luminescence-based BTK detection kit (e.g., NanoBRET)
-
High-content imaging system or luminometer
Procedure (High-Content Imaging):
-
Cell Plating: Seed cells in 384-well imaging plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with the PROTAC library, reference PROTAC, and controls for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate with the primary anti-BTK antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of BTK staining within the cells, normalized to cell number (DAPI).
-
Data Analysis: Calculate the percentage of BTK degradation for each PROTAC concentration and determine the DC50 and maximal degradation (Dmax) values.
Procedure (Luminescence-Based):
-
Cell Plating and Treatment: Follow steps 1 and 2 as for high-content imaging.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's protocol.
-
Detection: Add the detection reagents to the cell lysates.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the signal to a control and calculate the percentage of BTK degradation to determine DC50 and Dmax.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
High-Throughput Screening Workflow for BTK PROTACs
The logical workflow for a high-throughput screening campaign to identify and characterize BTK-targeting PROTACs is depicted below.
References
- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Methods for Measuring BTK Target Engagement in Live Cells
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in multiple cellular signaling pathways, most notably as a key component of the B-cell receptor (BCR) signaling cascade.[1][2] Its function is critical for B-cell development, differentiation, proliferation, and survival.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target for drug development.[5][6]
Validating that a therapeutic agent effectively binds to and inhibits its intended target within the complex environment of a living cell is a critical step in drug discovery.[7] Measuring target engagement in live cells provides physiologically relevant data on compound affinity, selectivity, and residence time, which often correlates more closely with downstream functional efficacy than traditional biochemical assays.[8][9]
This document provides detailed protocols and comparative data for several widely used methods to quantify BTK target engagement in live cells, including Bioluminescence Resonance Energy Transfer (BRET) assays, the Cellular Thermal Shift Assay (CETSA), In-Cell Western analysis of BTK phosphorylation, and Flow Cytometry.
BTK Signaling Pathway Overview
BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR).[10] Upon antigen binding to the BCR, a signaling cascade is initiated by LYN and SYK kinases.[3] This leads to the recruitment and activation of BTK at the plasma membrane, which then phosphorylates and activates phospholipase Cγ2 (PLCγ2).[10] This activation triggers an influx of calcium and subsequent activation of downstream transcription factors like NF-κB, which regulate genes essential for B-cell proliferation and survival.[3][11]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[12] The assay relies on energy transfer from a NanoLuc® luciferase genetically fused to the target protein (BTK) to a cell-permeable fluorescent tracer that binds to the same target.[13] When a test compound is introduced, it competes with the tracer for binding to the BTK-NanoLuc fusion protein, causing a dose-dependent decrease in the BRET signal.[14] This allows for the quantitative determination of intracellular compound affinity.[13]
Experimental Protocol: NanoBRET™ BTK Assay[5][15]
-
Cell Transfection: Transfect HEK293 cells with a mammalian expression vector for the BTK-NanoLuc® fusion protein using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: A day after transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Seed the cells into wells of a white, tissue culture-treated 384-well plate.
-
Tracer Addition: Prepare the NanoBRET™ Tracer working solution at the desired concentration in Opti-MEM™. Add this solution to the wells.
-
Compound Treatment: Add the BTK inhibitor (test compound) serially diluted in Opti-MEM™ to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution as per the manufacturer's instructions. Add this detection reagent to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence, collecting signal from both the donor (e.g., 450 nm) and acceptor (e.g., >600 nm) channels.
-
Data Analysis: a. Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. b. Normalize the BRET ratios to the vehicle control. c. Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
Quantitative Data: NanoBRET™ BTK Assay
| Compound/Probe | Parameter | Value | Cell Line | Citation |
| CTx-0294885 | IC₅₀ | 49.07 nM | HEK293 | [15] |
| Bodipy-labeled Probe 4 | EC₅₀ | 250 nM | HEK293 | [11][16] |
| Bodipy-labeled Probe 5 | EC₅₀ | 250 nM | HEK293 | [11][16] |
| Probe 4 Parent Compound | Apparent Intracellular Kᵢ | 11 nM | HEK293 | [16] |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in a cellular context.[17] The principle is based on the ligand-induced thermal stabilization of proteins.[18] When a compound binds to its target protein (BTK), the resulting complex is more resistant to heat-induced denaturation. In the assay, cells treated with a test compound are heated, causing unbound proteins to denature and aggregate. The amount of soluble BTK remaining in the supernatant after centrifugation is then quantified, typically by Western blot or ELISA.[17] A shift in the protein's melting curve to a higher temperature indicates direct binding of the compound to the target.[18]
Experimental Protocol: CETSA® for BTK[17][19]
-
Cell Treatment: Culture cells (e.g., a B-cell lymphoma line) and treat with various concentrations of the BTK inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Quantification: Carefully collect the supernatant. Determine the protein concentration and analyze the amount of soluble BTK by Western blot using a BTK-specific antibody.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition, normalize the band intensity at each temperature to the intensity of the unheated sample (e.g., 37°C). c. Plot the normalized soluble BTK fraction against the temperature to generate a melting curve. d. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm in the presence of the compound indicates target engagement.
In-Cell Western Blot for BTK Phosphorylation
This method provides a functional readout of target engagement by measuring the inhibition of BTK's downstream signaling activity.[5] BTK activation involves autophosphorylation at key tyrosine residues, such as Tyr223.[19] An effective inhibitor will bind to BTK and prevent this phosphorylation event upon cellular stimulation (e.g., via BCR cross-linking). The level of phosphorylated BTK (p-BTK) relative to total BTK is quantified using specific antibodies, providing an indirect but highly relevant measure of target engagement.[20]
Experimental Protocol: Western Blot for p-BTK[20]
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., Ramos B-cells) and treat with varying concentrations of the BTK inhibitor for 2-4 hours. Include a vehicle control.
-
Stimulation: To induce BTK phosphorylation, treat the cells with an activating agent like anti-human IgM (10 µg/mL) for 10 minutes before harvesting.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific to phospho-BTK (e.g., Tyr223). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with a primary antibody for total BTK, followed by an antibody for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify the band intensities for p-BTK, total BTK, and the loading control. b. Normalize the p-BTK signal to the total BTK signal. c. Plot the normalized p-BTK signal against the inhibitor concentration to determine the IC₅₀ for phosphorylation inhibition.[5]
Flow Cytometry for BTK Phosphorylation
Flow cytometry offers a high-throughput method to measure target engagement at the single-cell level by quantifying intracellular protein phosphorylation.[21] Similar to the Western blot approach, this assay measures the functional inhibition of BTK. Cells are treated with an inhibitor, stimulated, and then fixed and permeabilized to allow entry of fluorescently-labeled antibodies specific for phosphorylated BTK. The median fluorescence intensity (MFI) of the cell population is measured, providing a quantitative readout of BTK inhibition.
Experimental Protocol: Flow Cytometry for p-BTK[22]
-
Cell Treatment and Stimulation: Treat peripheral blood mononuclear cells (PBMCs) or a relevant cell line with the BTK inhibitor at various concentrations. Stimulate the cells to induce BTK phosphorylation (e.g., with an anti-IgM antibody).
-
Fixation: Fix the cells immediately by adding formaldehyde (B43269) to the medium to a final concentration of ~1.5% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them by resuspending in ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the methanol. Stain the cells with a fluorescently-conjugated primary antibody specific for phosphorylated BTK (e.g., anti-p-BTK Y551). It is also recommended to stain for cell surface markers (e.g., CD19 for B-cells) to properly gate the population of interest.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: a. Gate on the cell population of interest (e.g., CD19+ B-cells). b. Determine the Median Fluorescence Intensity (MFI) for the p-BTK signal for each treatment condition. c. Plot the MFI against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.
Comparison of Methods
The choice of assay depends on the specific research question, available resources, and desired throughput.[5]
| Method | Principle | Advantages | Disadvantages |
| NanoBRET™ | Measures direct compound binding via BRET. | High-throughput; quantitative affinity data (IC₅₀, Kᵢ); real-time kinetics and residence time analysis.[8][9] | Requires genetic modification of cells (fusion protein); relies on specific tracers. |
| CETSA® | Measures thermal stabilization of the target upon ligand binding. | Measures direct binding to endogenous protein; no modification of compound or protein needed.[17] | Lower throughput; may require specific antibodies; workflow can be manually intensive.[17] |
| In-Cell Western | Measures inhibition of downstream target phosphorylation. | Measures functional consequence of binding; uses endogenous protein; relatively inexpensive equipment. | Indirect measure of engagement; requires high-quality phospho-specific antibodies; semi-quantitative. |
| Flow Cytometry | Measures inhibition of phosphorylation at the single-cell level. | High-throughput; single-cell resolution reveals population heterogeneity; can be multiplexed with other markers. | Indirect measure of engagement; requires high-quality phospho-specific antibodies; fixation/permeabilization steps need careful optimization. |
References
- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.de]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTK Pulldown Assay with a Novel Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a pulldown assay to identify and characterize the interaction of a novel small molecule ligand with Bruton's tyrosine kinase (BTK). The provided protocols and application notes are intended to assist researchers in the successful design, execution, and interpretation of these experiments.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1] Pulldown assays are a versatile in vitro technique used to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate.[2][3][4] This application note describes the experimental setup for a pulldown assay using a novel small molecule ligand as the bait to capture and identify its interaction with BTK.
The fundamental principle involves immobilizing the novel ligand onto a solid support, typically agarose (B213101) or magnetic beads.[3][5] This "bait-functionalized" matrix is then incubated with a cell lysate containing BTK. If the ligand binds to BTK, the protein will be "pulled down" from the lysate and can be subsequently detected and quantified. This method is invaluable for validating ligand-protein interactions and can be adapted for quantitative analysis to determine binding affinities.[6][7]
BTK Signaling Pathway Overview
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation by spleen tyrosine kinase (SYK) and Src family kinases.[8] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.[8][9]
Experimental Workflow
The experimental workflow for a BTK pulldown assay using a novel ligand can be broken down into four main stages: (1) Immobilization of the novel ligand to beads, (2) Incubation of the ligand-bead conjugate with cell lysate, (3) Washing and elution of the bound proteins, and (4) Analysis of the eluted proteins by Western Blot or Mass Spectrometry.
Detailed Experimental Protocols
Immobilization of Novel Ligand to Beads
The choice of immobilization strategy depends on the functional groups present in the novel ligand.[9]
-
For ligands with primary amines: NHS-activated agarose or magnetic beads can be used for covalent immobilization.
-
For ligands with hydroxyl groups: CDI (1,1'-Carbonyldiimidazole) chemistry can be employed to activate the hydroxyl group for coupling to amino-functionalized beads.[9]
-
For ligands with available sites for modification: The ligand can be synthesized with a biotin (B1667282) tag, allowing for strong and specific binding to streptavidin-coated beads.[5]
-
Photo-crosslinking: This method can be used for ligands that are difficult to modify chemically, as it involves non-selective covalent attachment upon UV irradiation.[8]
Protocol for Ligand Immobilization using NHS-activated Beads:
-
Bead Preparation: Resuspend the NHS-activated agarose or magnetic beads in anhydrous DMSO or DMF.
-
Ligand Solution: Dissolve the novel ligand in the same anhydrous solvent to a final concentration of 1-10 mM.
-
Coupling Reaction: Add the ligand solution to the bead slurry and incubate at room temperature for 2-4 hours with gentle rotation.
-
Blocking: Quench the reaction by adding a blocking agent such as Tris-HCl or ethanolamine (B43304) to a final concentration of 1 M. Incubate for 1 hour at room temperature.
-
Washing: Wash the beads extensively with the reaction solvent, followed by wash buffer (e.g., PBS with 0.1% Tween-20) to remove unreacted ligand and blocking agent.
-
Storage: Resuspend the ligand-coupled beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Cell Lysate Preparation
-
Cell Culture: Culture cells known to express BTK (e.g., Ramos, Raji B-cell lines) to a sufficient density.
-
Cell Harvest: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer. A non-denaturing lysis buffer is recommended to preserve protein-protein interactions.[10]
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
For nuclear proteins, a RIPA buffer may be more effective.
-
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Pulldown Assay
-
Bead Equilibration: Wash the ligand-coupled beads and control beads (e.g., beads without ligand or coupled with a non-binding molecule) with lysis buffer.
-
Binding: Add 1-2 mg of cell lysate to the equilibrated beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).
-
Elution: Elute the bound proteins from the beads. The choice of elution method depends on the downstream analysis.
-
SDS-PAGE Sample Buffer (for Western Blot): Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.
-
Competitive Elution (for Mass Spectrometry or functional assays): Incubate the beads with an excess of free ligand or a buffer with high salt concentration or altered pH to disrupt the interaction.
-
Data Presentation and Analysis
Western Blot Analysis
After the pulldown, the eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a specific antibody against BTK.[7][11]
Table 1: Example of Western Blot Data Summary
| Sample | Input (BTK) | Pulldown (BTK) | Negative Control (Beads only) |
| Band Intensity (Arbitrary Units) | 1000 | 850 | 50 |
| % of Input Pulled Down | N/A | 85% | 5% |
Input represents a small fraction of the total cell lysate used in the pulldown to show the initial amount of BTK.
Mass Spectrometry Analysis
For the identification of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.[2][12] The proteins are typically digested into peptides, which are then identified by their mass-to-charge ratio.
Table 2: Example of Mass Spectrometry Data Summary
| Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count (Ligand Pulldown) | Peptide Count (Control) |
| P23458 | BTK | 77 | 25 | 1 |
| Q08881 | LYN | 59 | 12 | 0 |
| P41221 | SYK | 72 | 8 | 0 |
A higher peptide count in the ligand pulldown compared to the control suggests a specific interaction.
Quantitative Analysis
To determine the binding affinity (dissociation constant, Kd) of the novel ligand for BTK, a quantitative pulldown assay can be performed.[6][7] This involves incubating a fixed amount of ligand-coupled beads with increasing concentrations of purified BTK protein. The amount of bound BTK is then quantified by densitometry of a Coomassie-stained gel or Western blot.
Table 3: Example of Quantitative Pulldown Data for Kd Determination
| Purified BTK Concentration (nM) | Bound BTK (Arbitrary Units) |
| 0 | 0 |
| 10 | 150 |
| 50 | 600 |
| 100 | 950 |
| 250 | 1200 |
| 500 | 1350 |
| 1000 | 1400 |
The data can be plotted and fitted to a one-site binding hyperbola to calculate the Kd value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient washing, non-specific binding to beads. | Increase the number of washes, increase detergent concentration in wash buffer, use a blocking agent (e.g., BSA) before incubation with lysate. |
| No BTK Pulled Down | Inefficient ligand immobilization, ligand interaction site is blocked, low BTK expression. | Verify ligand coupling efficiency, use a longer linker arm for immobilization, use a cell line with higher BTK expression, confirm BTK presence in the input lysate. |
| Co-elution of Contaminants | Non-specific protein-protein interactions, hydrophobic interactions with beads. | Optimize wash buffer stringency (salt and detergent concentration), pre-clear lysate with control beads. |
Conclusion
The pulldown assay is a powerful and adaptable method for investigating the interaction of a novel ligand with its protein target. By following the detailed protocols and considering the key experimental variables outlined in this application note, researchers can successfully validate and characterize the binding of novel ligands to BTK, providing valuable insights for drug discovery and development.
References
- 1. Pull Down based Protein Analysis Service with Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
Measuring BTK Degradation: A Western Blot Analysis Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][3] The development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), has shifted the focus from simple inhibition to inducing the degradation of BTK.[4][5][6] Western blotting is a fundamental and widely used technique to visualize and quantify the degradation of a target protein.[7][8][9] This document provides detailed protocols and application notes for measuring BTK degradation using Western blot analysis, aimed at researchers, scientists, and drug development professionals.
BTK Signaling and Degradation Pathway
BTK plays a pivotal role in the B-cell receptor signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, AKT, and MAPK/ERK, which are crucial for B-cell proliferation, differentiation, and survival.[1][10][11]
Targeted degradation of BTK, often mediated by PROTACs, utilizes the cell's own ubiquitin-proteasome system (UPS).[4][6] A PROTAC molecule forms a ternary complex with BTK and an E3 ubiquitin ligase, leading to the polyubiquitination of BTK.[4][5][6] This "kiss of death" marks BTK for degradation by the 26S proteasome, effectively eliminating the protein from the cell.[6]
Experimental Workflow for Measuring BTK Degradation
The general workflow for analyzing BTK degradation involves cell treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection.[7][9]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., Ramos, TMD-8) at a density that allows for 70-80% confluency at the time of harvest.[9]
-
Treatment: Treat cells with the BTK degrader compound at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[12][13] A vehicle control (e.g., DMSO) should be included.
Protein Extraction and Quantification
-
Harvesting: After treatment, harvest the cells by centrifugation.
-
Lysis: Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]
-
Quantification: Determine the protein concentration of the supernatant using a protein assay such as the BCA assay.[8]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] Confirm successful transfer by Ponceau S staining.
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with a primary antibody against a loading control protein such as GAPDH or β-actin.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing steps as described above.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the efficacy of a BTK degrader. Key parameters to determine are the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achieved).[6]
-
Densitometry: Quantify the band intensities for BTK and the loading control for each sample using image analysis software.
-
Normalization: Normalize the BTK band intensity to the corresponding loading control band intensity for each lane.[7]
-
Relative Degradation: Express the normalized BTK intensity as a percentage relative to the vehicle-treated control, which is set to 100%.[7]
-
Data Plotting: Plot the percentage of remaining BTK protein against the logarithm of the degrader concentration to generate a dose-response curve and determine the DC₅₀ value.
Quantitative Data Summary
The following tables provide examples of how to summarize the quantitative data obtained from a BTK degradation experiment.
Table 1: Dose-Dependent BTK Degradation
| Degrader Conc. (nM) | Normalized BTK Intensity (Arbitrary Units) | % BTK Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 0.1 | 0.85 | 85% |
| 1 | 0.60 | 60% |
| 10 | 0.35 | 35% |
| 100 | 0.15 | 15% |
| 1000 | 0.10 | 10% |
Table 2: Time-Course of BTK Degradation at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | Normalized BTK Intensity (Arbitrary Units) | % BTK Remaining (Relative to 0h) |
| 0 | 1.00 | 100% |
| 4 | 0.70 | 70% |
| 8 | 0.45 | 45% |
| 16 | 0.20 | 20% |
| 24 | 0.12 | 12% |
Table 3: Comparison of Different BTK Degraders
| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Ramos | 8.5 | >90% |
| Compound B | Ramos | 25.2 | ~85% |
| Compound C | TMD-8 | 15.7 | >95% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No BTK band | Ineffective primary antibody | Use a validated antibody at the recommended dilution. |
| Low BTK expression in cell line | Use a positive control cell line known to express BTK. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Inconsistent Loading Control | Inaccurate protein quantification | Re-quantify protein samples carefully. |
| Uneven sample loading | Ensure equal volume and concentration are loaded in each well. |
By following these detailed protocols and guidelines, researchers can effectively and accurately measure BTK degradation, a critical step in the development of novel therapeutics targeting this important kinase.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of BTK ligand 1 for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of BTK ligand 1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound, a common issue with many kinase inhibitors, is primarily due to its hydrophobic nature and low solubility in aqueous solutions.[1][2] Most small molecule inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, indicating poor solubility.[3][4] While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases upon dilution into aqueous-based cell culture media. This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound rapidly comes out of solution as the solvent environment changes.[2][5]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: The standard recommended solvent for preparing stock solutions of BTK inhibitors is high-purity, anhydrous DMSO.[1][6] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final volume of DMSO added to the cell culture, as DMSO can have cytotoxic effects at concentrations above 0.5%-1%.[1][7]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent. For instance, the BTK inhibitor acalabrutinib (B560132) is freely soluble in water at a pH below 3 but is practically insoluble at a pH above 6.[8][9] Similarly, ibrutinib's solubility increases with decreasing pH.[3] While adjusting the pH of your culture medium is generally not feasible due to cellular toxicity, this property is important to consider during initial solubilization and for understanding the compound's behavior.
Q4: Can serum in the cell culture medium help with solubility?
A4: Yes, serum components, particularly albumin, can help solubilize hydrophobic compounds by binding to them, thereby increasing their apparent solubility in the medium.[7] If you are using low-serum or serum-free media, you are more likely to encounter precipitation issues.[1]
Troubleshooting Guides
Issue 1: Ligand precipitates immediately upon addition to cell culture medium.
This is a classic sign of "solvent shock" where the compound's solubility limit is exceeded upon rapid dilution into the aqueous medium.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Dilution Technique: Add the high-concentration DMSO stock solution dropwise directly into the final volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid dispersion is critical.[1] 2. Avoid Intermediate Dilutions: Do not perform intermediate dilutions in aqueous buffers like PBS, as this will likely cause immediate precipitation.[1] |
| High Final Concentration | 1. Determine Kinetic Solubility: Perform a kinetic solubility test to find the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). 2. Lower Working Concentration: If possible, reduce the final working concentration of the ligand in your assay. |
| Final DMSO Concentration | Maintain Low DMSO Percentage: Ensure the final concentration of DMSO in your cell culture is below 0.5%, and ideally below 0.2%, as higher concentrations can be toxic to cells and contribute to solubility issues.[1][7] |
Issue 2: Ligand precipitates over time during incubation.
This may indicate that the ligand concentration is close to its solubility limit and is slowly falling out of solution due to changes in the medium or compound instability.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Refresh Media: For long-term experiments, consider refreshing the media with a freshly prepared ligand solution periodically. |
| Media Evaporation | Maintain Humidity: Ensure proper humidification in the incubator and use culture plates with low-evaporation lids to prevent the concentration of the ligand from increasing.[10] |
| Interaction with Media Components | Pre-dilute in Serum: If using serum-containing medium, try pre-diluting the ligand stock in a small volume of the serum-containing medium first before adding it to the rest of the culture.[10] |
| pH Shift in Media | Ensure Proper Buffering: Confirm that your medium is adequately buffered to handle pH shifts that can occur during cell growth.[10] |
Data Presentation
Table 1: Solubility of Common BTK Inhibitors in Various Solvents
| BTK Inhibitor | Solvent | Solubility | Notes |
| Ibrutinib | DMSO | ~30 mg/mL[6] | Freely soluble.[3] |
| DMF | ~30 mg/mL[6] | ||
| Ethanol | ~0.25 mg/mL[6] | ||
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL[6] | Sparingly soluble in aqueous buffers.[6] | |
| Water | Practically insoluble.[3] | Solubility increases at lower pH.[3] | |
| Acalabrutinib | DMSO | ~25 mg/mL[11] | Soluble up to at least 25 mg/mL.[1] |
| DMF | ~25 mg/mL[11] | ||
| Ethanol | ~15 mg/mL[11] | ||
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL[11] | Sparingly soluble in aqueous buffers.[11] | |
| Water (pH < 3) | Freely soluble[9] | pH-dependent solubility.[9] | |
| Water (pH > 6) | Practically insoluble[9] | ||
| Zanubrutinib | DMF | ~10 mg/mL[12] | |
| DMSO | ~5 mg/mL[12] | ||
| Ethanol | ~5 mg/mL[12] | ||
| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL[12] | Sparingly soluble in aqueous buffers.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of a hydrophobic BTK ligand in cell culture medium while minimizing precipitation.
Materials:
-
This compound (powder form)
-
100% Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) complete cell culture medium
Methodology:
-
Prepare High-Concentration Stock Solution: a. Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication or gentle warming to 37°C can be used if necessary. c. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
Prepare Final Working Solution: a. Pre-warm the required volume of complete cell culture medium to 37°C. b. To achieve the desired final concentration, calculate the volume of the high-concentration stock solution needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock. c. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise directly into the medium. d. Immediately use the freshly prepared working solution to treat your cells. Do not store the diluted aqueous solution.[6]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in the final assay medium for the duration of the experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Final assay medium (e.g., RPMI + 10% FBS)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at ~620 nm
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate.
-
Dilute into Assay Medium: In a new 96-well plate, add 198 µL of the pre-warmed final assay medium to each well.
-
Transfer Ligand: Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the assay medium plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
Measure Turbidity: After incubation, measure the absorbance (turbidity) of each well at a wavelength of 620 nm. An increase in absorbance compared to the vehicle control (medium + 1% DMSO) indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit for your experimental conditions.
Protocol 3: Cell-Based BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223 in a B-cell line.
Materials:
-
Ramos (human Burkitt's lymphoma) cells
-
RPMI-1640 medium with 10% FBS
-
This compound working solutions
-
Anti-human IgM, F(ab')2 fragment (for stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: a. Seed Ramos cells at an appropriate density in culture flasks or plates. b. Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 1-2 hours at 37°C. Include a DMSO vehicle control.[10][13]
-
BCR Stimulation: a. Following the inhibitor treatment, stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[10]
-
Cell Lysis: a. Pellet the cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Western Blot: a. Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate the membrane with the anti-p-BTK (Y223) primary antibody overnight at 4°C. e. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate.
-
Data Analysis: a. Quantify the band intensities for p-BTK. b. Strip the membrane and re-probe for total BTK to normalize the p-BTK signal. c. Plot the normalized p-BTK signal against the ligand concentration to determine the IC50 value.[10]
Visualizations
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Troubleshooting workflow for BTK ligand precipitation.
References
- 1. Acalabrutinib CAS#: 1420477-60-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. promega.com [promega.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Effects of Synthetic BTK Ligands
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the off-target effects of synthetic Bruton's Tyrosine Kinase (BTK) ligands. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with synthetic BTK inhibitors?
A1: Off-target effects primarily arise from the inhibitor binding to kinases other than BTK. First-generation covalent inhibitors like ibrutinib, for instance, can bind to other kinases that have a cysteine residue in a location homologous to Cys481 in BTK.[1][2] This can lead to the inhibition of unintended signaling pathways. Second-generation covalent inhibitors and non-covalent inhibitors have been developed with improved selectivity to minimize these off-target interactions.[3][4]
Q2: How do I choose a BTK inhibitor with a better off-target profile?
A2: Selecting an inhibitor with a more favorable off-target profile involves considering its design and selectivity data. Second-generation covalent inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were specifically engineered for greater selectivity for BTK over other kinases like EGFR, ITK, and TEC.[4][5] Non-covalent inhibitors offer an alternative mechanism of action that avoids the covalent interaction with Cys481, which can also lead to a different and potentially improved selectivity profile.[6] Reviewing publicly available kinase profiling data is crucial in making an informed decision.
Q3: What are the common off-target kinases for BTK inhibitors and the associated phenotypic consequences?
A3: Common off-target kinases for less selective BTK inhibitors include members of the TEC and EGFR families.[7] Inhibition of these kinases can lead to various cellular effects that may be misinterpreted as on-target BTK inhibition. For example, off-target inhibition of EGFR has been associated with side effects like rash and diarrhea, while inhibition of TEC family kinases can contribute to bleeding.[2][8]
Troubleshooting Guides
Problem 1: My BTK inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays.
This discrepancy is a common challenge and can be attributed to several factors:
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed with ATP concentrations in the low micromolar range. In contrast, intracellular ATP levels are in the millimolar range. This high concentration of ATP in cells can out-compete ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Cell Permeability: The synthetic ligand may have poor cell membrane permeability, resulting in a lower intracellular concentration available to bind to BTK.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its effective intracellular concentration.
-
Target Expression and Activity: The cell line used may not express sufficient levels of BTK, or the kinase may not be in an active state.
Troubleshooting Steps:
-
Confirm Target Engagement in a Cellular Context: Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the inhibitor is binding to BTK within the cell.
-
Assess Cell Permeability: Evaluate the physicochemical properties of the inhibitor. If permeability is low, consider chemical modifications to improve it.
-
Use Efflux Pump Inhibitors: In your cellular assays, co-administer known efflux pump inhibitors to determine if they increase the potency of your BTK ligand.
-
Verify Target Expression: Confirm the expression and phosphorylation status (as a marker of activity) of BTK in your chosen cell line using techniques like Western blotting.
Problem 2: I am observing a cellular phenotype that is inconsistent with the known function of BTK.
This situation strongly suggests an off-target effect. The following steps can help to confirm this:
Troubleshooting Steps:
-
Perform a Rescue Experiment: This is a definitive method to distinguish on-target from off-target effects. Overexpress a drug-resistant mutant of BTK in your cells. If the observed phenotype is reversed, it indicates an on-target effect. If the phenotype persists, it is likely due to the inhibition of an off-target kinase.
-
Use a Structurally Unrelated BTK Inhibitor: Treat your cells with a BTK inhibitor that has a different chemical scaffold but targets the same kinase. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Conduct Kinome-Wide Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions. This can be done through commercial services.
-
Analyze Downstream Signaling of Potential Off-Targets: If kinome profiling identifies potential off-targets, investigate the downstream signaling pathways of these kinases. If your inhibitor modulates the phosphorylation of known substrates of an off-target kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.
Data Presentation
Table 1: Comparative Off-Target Kinase Inhibition Profiles of BTK Inhibitors (IC50 in nM)
| Kinase Target | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Zanubrutinib (IC50 nM) | Kinase Family | Relevance |
| BTK | 0.5 - 5 | 3 - 8 | <1 - 2.5 | TEC Family | Primary Target |
| ITK | 5 - 10 | >1000 | 60 - 70 | TEC Family | Off-target, T-cell function |
| TEC | 5 - 70 | 20 - 40 | ~2 | TEC Family | Off-target, Platelet function |
| BMX | 1 - 5 | 30 - 40 | 1 - 2 | TEC Family | Off-target |
| EGFR | 5 - 100 | >1000 | 5 - 10 | Receptor Tyrosine Kinase | Off-target, skin toxicities, diarrhea |
| BLK | ~1 | ~5 | ~3 | SRC Family | Off-target |
| JAK3 | ~15 | >10000 | ~70 | JAK Family | Off-target |
Data compiled from multiple sources.[3][9][10] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a BTK inhibitor.
-
Compound Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology). The panel should include BTK and known potential off-target kinases.
-
Assay Format: The service will typically perform a competition binding assay. In this format, the test compound's ability to displace a ligand from the kinase active site is measured.
-
Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the inhibitor or as dissociation constants (Kd). A lower value indicates a stronger interaction. The data can be used to generate a selectivity profile, highlighting the inhibitor's potency against BTK versus other kinases.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol outlines the key steps for a NanoBRET™ assay to confirm BTK target engagement in live cells.[11][12][13]
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a BTK-NanoLuc® fusion protein.
-
Cell Plating: Seed the transfected cells into a 384-well plate.[11]
-
Compound Treatment: Add serial dilutions of the BTK inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to BTK.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
Data Analysis: The binding of the inhibitor to BTK will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes the general procedure for a CETSA to assess target engagement.[14][15][16]
-
Cell Treatment: Treat intact cells with the BTK inhibitor or a vehicle control.
-
Heat Challenge: Heat the cells at various temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble BTK at each temperature using a method like Western blotting or ELISA.
-
Data Analysis: The binding of the inhibitor to BTK will stabilize the protein, making it more resistant to heat-induced denaturation. This will result in a shift of the melting curve to a higher temperature.
Visualizations
Caption: BTK Signaling Pathway and Point of Inhibition.
References
- 1. Btk inhibition: the importance of being selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.de [promega.de]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for BTK PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Bruton's Tyrosine Kinase (BTK) PROTACs based on BTK ligand 1.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a BTK PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The linker's primary function is to position the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[2] The length and composition of the linker are critical as they dictate the geometry and stability of the ternary complex (BTK-PROTAC-E3 Ligase).[2]
Q2: Is there an ideal linker length for BTK PROTACs?
No, there is no single "ideal" linker length.[3][4] The optimal length must be determined empirically for each specific combination of BTK ligand, E3 ligase ligand, and their respective attachment points.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[2][5] Conversely, a linker that is too long might lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[2][4]
Q3: What are the most common types of linkers used for BTK PROTACs?
The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3]
-
PEG Linkers: These are hydrophilic and can improve the aqueous solubility and cell permeability of the PROTAC.[2][3]
-
Alkyl Chains: These provide more rigidity compared to PEG linkers.[3]
-
Hybrid Linkers: Combining elements of both PEG and alkyl chains can offer a balance of desired physicochemical properties.[3]
Q4: How does linker length and composition affect the degradation efficiency (DC50 and Dmax)?
Linker length and composition significantly impact the degradation potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum degradation). As shown in the tables below, even minor changes in linker length can lead to substantial differences in degradation. For instance, in some BTK PROTAC series, longer linkers have been shown to be more potent.[6]
Q5: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (BTK-PROTAC or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[4]
Troubleshooting Guide
Problem 1: My BTK PROTAC shows good binary binding to BTK and the E3 ligase, but no significant degradation is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric clashes, or too long, leading to an unstable ternary complex. Synthesize a broader range of PROTACs with varying linker lengths.[6] |
| Incorrect Linker Attachment Points | The linker's connection points on the BTK ligand or E3 ligase ligand may hinder the formation of a productive ternary complex. If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions.[6] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6] Consider modifying the linker to improve its properties, for example, by incorporating more rigid or polar elements.[7] |
| Unfavorable Ternary Complex Conformation | The linker may not be orienting the BTK and E3 ligase optimally for ubiquitination. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to evaluate the formation and stability of the ternary complex.[1] |
Problem 2: I am observing a significant "hook effect" with my BTK PROTAC.
| Possible Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | The linker may not be promoting favorable protein-protein interactions between BTK and the E3 ligase. Optimize the linker to enhance cooperativity. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1] |
| High PROTAC Concentration | The concentrations used in the assay may be too high, favoring binary complex formation. Perform detailed dose-response studies to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on BTK PROTACs, illustrating the impact of linker length on degradation.
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| PROTAC A | 2 | >1000 | <20 | CRBN | Ramos | [5][8] |
| PROTAC B | 3 | ~500 | ~40 | CRBN | Ramos | [5][8] |
| PROTAC C | 4 | 40 | >90 | CRBN | Ramos | [5][8] |
| PROTAC D | 5 | 20 | >95 | CRBN | Ramos | [5][8] |
| PROTAC E | 6 | 10 | >95 | CRBN | Ramos | [5][8] |
Note: Data is synthesized from published studies. Exact values can vary based on experimental conditions.
Table 2: Optimization of Reversible Covalent BTK Degraders
| PROTAC Compound | Linker Modification | BTK Degradation (%) (at 200 nM, 24h) | Cell Line | Reference |
| RC-1 | Initial PEG linker | ~85 | MOLM-14 | [9] |
| RC-2 | Shortened linker | ~60 | MOLM-14 | [9] |
| RC-3 | Optimized linker | >95 | MOLM-14 | [9] |
| RC-4 | Altered linker composition | ~70 | MOLM-14 | [9] |
| RC-5 | Extended linker | ~90 | MOLM-14 | [9] |
Note: Data is adapted from a study on reversible covalent BTK degraders.[9]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][10]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody specific to BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the BTK signal to the loading control.
-
Calculate DC50 and Dmax values from a dose-response curve.[10]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This technique is used to measure the binding affinities and kinetics of binary and ternary complex formation.[1][4]
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[10]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
In a separate experiment, inject the BTK protein over the immobilized E3 ligase to check for direct interaction.
-
Inject a pre-incubated mixture of the PROTAC and the E3 ligase over a surface with immobilized BTK to determine the other binary KD.[4]
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.[1]
-
The cooperativity factor (α) can be calculated to determine if the ternary complex is more stable than the individual binary complexes.[4]
-
Visualizations
Caption: A simplified diagram of the BTK signaling pathway.
Caption: A general workflow for the optimization of PROTAC linker length.
Caption: A logical workflow for troubleshooting poor BTK PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ibrutinib Resistance with Novel BTK Degraders
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving novel Bruton's tyrosine kinase (BTK) degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ibrutinib (B1684441) resistance?
A1: The most common mechanism of acquired resistance to the covalent BTK inhibitor ibrutinib is a mutation at the cysteine 481 residue (C481S) in the BTK active site.[1][2] Ibrutinib forms an irreversible covalent bond with C481 to inactivate the kinase.[3][4] The C481S mutation replaces cysteine with serine, preventing this covalent bond and reducing the drug's efficacy.[1][5] Other less common resistance mechanisms include gain-of-function mutations in PLCγ2, the kinase immediately downstream of BTK.[3][6]
Q2: How do BTK degraders differ from BTK inhibitors?
A2: BTK inhibitors, like ibrutinib, are small molecules that bind to the active site of the BTK enzyme, blocking its kinase activity.[7] They leave the BTK protein intact.[2] BTK degraders, often Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules.[4][8] One end binds to the BTK protein, and the other end recruits an E3 ubiquitin ligase.[7][9] This proximity causes the E3 ligase to tag the BTK protein with ubiquitin, marking it for destruction by the cell's proteasome.[4][10] This eliminates the protein entirely, rather than just inhibiting it.[2]
Q3: What are the main advantages of using BTK degraders to overcome resistance?
A3: BTK degraders offer several advantages:
-
Overcoming Resistance Mutations: They can effectively degrade BTK proteins with resistance mutations like C481S because their binding does not depend on the covalent interaction that ibrutinib requires.[5][7][11]
-
Eliminating Scaffolding Functions: Some mutated BTK proteins, even when kinase-dead, can act as a scaffold to support downstream signaling.[12][13] Degraders eliminate the entire protein, removing both its enzymatic and scaffolding functions.[12]
-
Sustained Effect: By destroying the target protein, the effect can be more prolonged and durable compared to reversible inhibition, as new protein synthesis is required to restore function.[7]
-
Potential for Improved Selectivity: PROTACs can be designed for higher selectivity, potentially reducing the off-target effects associated with some inhibitors like ibrutinib.[5]
Q4: What is the "hook effect" in the context of BTK degraders?
A4: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[14] This occurs because at excessive concentrations, the degrader is more likely to form separate binary complexes (Degrader-BTK or Degrader-E3 Ligase) rather than the productive ternary complex (BTK-Degrader-E3 Ligase) required for ubiquitination.[14] This results in a characteristic bell-shaped dose-response curve.[13] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[14]
Q5: What are the key metrics for evaluating a BTK degrader's performance?
A5: The two primary metrics for quantifying the efficiency of a degrader are DC50 and Dmax.[14][15]
-
DC50 (half-maximal degradation concentration): The concentration of the degrader that results in 50% degradation of the target protein.[14][15]
-
Dmax (maximum degradation): The maximum percentage of protein degradation observed at the optimal concentration.[14][15]
Data Presentation
Table 1: Performance of Representative Preclinical BTK Degraders
The table below summarizes the in vitro performance of several novel BTK degraders against various B-cell malignancy cell lines.
| Degrader | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Citation |
| P13I | Pomalidomide | Ramos | 0.03 | >95 | [15] |
| MT-802 | Pomalidomide | MOLM-14 | 0.25 | >95 | [15] |
| DD-03-171 | Pomalidomide | MOLM-14 | 0.8 | ~90 | [15] |
| SIAIS178 | Pomalidomide | Ramos | 1.8 | >90 | [15] |
| C13 | Thalidomide | Mino | ~5.8 | >90 | [12] |
Note: The performance of degraders can vary significantly depending on the cell line, linker composition, and the specific E3 ligase ligand utilized.[15]
Visualizations and Diagrams
Signaling Pathways and Mechanisms
Caption: BTK signaling pathway and the mechanism of ibrutinib resistance.
Caption: Mechanism of action for a PROTAC-based BTK degrader.
Experimental Protocols & Troubleshooting
Key Experimental Protocols
The following are fundamental protocols for evaluating novel BTK degraders in cell-based assays.[15]
1. Western Blotting for BTK Degradation
This assay is essential for visualizing and quantifying the reduction in BTK protein levels.[15]
-
Cell Treatment: Seed cells (e.g., TMD8, Ramos) at an appropriate density and treat with varying concentrations of the BTK degrader for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[15][16]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Quantify the protein concentration of the supernatant using a BCA assay kit.[15]
-
SDS-PAGE: Normalize the protein amount for all samples, add Laemmli loading buffer, boil, and separate the proteins by size using SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Antibody Incubation: Block the membrane, then incubate with a primary anti-BTK antibody overnight at 4°C. On the same membrane, probe for a loading control (e.g., GAPDH or β-actin).[15]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an ECL chemiluminescent substrate and visualize protein bands using a digital imaging system.[15]
-
Analysis: Quantify band intensities using software like ImageJ. Determine the percentage of BTK degradation relative to the vehicle-treated control after normalizing to the loading control.[15]
2. Cell Viability / Proliferation Assay
This assay assesses the functional consequence of BTK degradation on cell survival.[15]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and add a serial dilution of the BTK degrader.
-
Incubation: Incubate cells for an extended period (e.g., 72 hours) to observe effects on proliferation.[5][15]
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer’s protocol.[15]
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the GI50/IC50 value using non-linear regression.[5]
Troubleshooting Guide
Problem: No degradation of the target BTK protein is observed.
This is a common issue with several potential causes. A systematic approach is recommended for troubleshooting.[14]
Caption: A logical workflow for troubleshooting failed BTK degradation experiments.
| Possible Cause | Suggested Solution(s) |
| 1. Ineffective Experimental Controls | First, confirm your controls are working. A proteasome inhibitor (e.g., MG132) should rescue degradation, proving the pathway is involved. A positive control degrader confirms the cell system is functional.[14] |
| 2. Compound Issues | The degrader may be unstable, insoluble, or not cell-permeable. Verify compound integrity and solubility in your media. Assess cell permeability using standard assays if necessary. |
| 3. Lack of Ternary Complex Formation | Successful degradation requires the formation of a BTK-Degrader-E3 Ligase complex. If the degrader binds to BTK but not the E3 ligase (or vice-versa), no degradation will occur. Consider biophysical assays (e.g., SPR) to confirm binding to both targets.[14] |
| 4. Low E3 Ligase Expression | The chosen cell line may have low or no expression of the E3 ligase (e.g., Cereblon (CRBN) or VHL) that your degrader is designed to recruit.[9] Verify E3 ligase expression via Western Blot or qPCR. If expression is low, choose a different cell line.[9] |
| 5. Suboptimal Concentration (Hook Effect) | Too high of a degrader concentration can inhibit ternary complex formation, leading to reduced degradation.[14] Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the hook effect.[14] |
| 6. Rapid Protein Re-synthesis | The cell may be compensating for BTK loss by rapidly synthesizing new protein. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the point of maximal degradation before re-synthesis occurs. |
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. cllsociety.org [cllsociety.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 8. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing the 'Hook Effect' in PROTAC® Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to understand, identify, and prevent the 'hook effect' in Proteolysis Targeting Chimera (PROTAC®) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC® experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC® dose-response experiments where the degradation of the target protein decreases at high PROTAC® concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC® concentration, instead of a standard sigmoidal curve where the effect plateaus.[2]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC® concentrations.[1] A PROTAC®'s function relies on forming a productive ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC® molecule, and an E3 ligase.[2] However, at very high concentrations, the PROTAC® can independently bind to either the target protein or the E3 ligase, forming ineffective "PROTAC®-POI" and "PROTAC®-E3 Ligase" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentrations does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC®, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC® concentrations. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[1]
-
Identify Optimal Concentration: From the detailed curve, determine the optimal concentration that achieves maximum degradation (Dmax). Use concentrations at or below this point for future experiments.
-
Biophysical Assays: If resources permit, use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ to directly measure ternary complex formation and confirm that its formation also follows a bell-shaped curve.[4]
-
Issue 2: I am not observing any target degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC®, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentration range might have been entirely within the hook effect region (too high) or too low to induce degradation. Test a very broad range, for example, from 1 pM to 100 µM.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot.
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or biophysical methods to confirm that your PROTAC® can bind to its intended target protein and E3 ligase.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC® concentration to determine the ideal incubation time.[5]
-
Assess Ternary Complex Formation: Use Co-Immunoprecipitation (Co-IP) or NanoBRET™ assays to determine if the PROTAC® is capable of forming the necessary ternary complex within the cell.[6][7]
-
Quantitative Data Summary
The following tables provide illustrative data to demonstrate the hook effect and for the comparison of key degradation parameters.
Table 1: Dose-Response Data for a PROTAC® Exhibiting a Hook Effect
| PROTAC® Concentration (nM) | % Target Protein Degradation | Notes |
| 0 (Vehicle) | 0 | Vehicle Control |
| 0.1 | 15 | Degradation starts |
| 1 | 55 | Approaching DC50 |
| 10 | 85 | |
| 100 | 95 | Dmax (Maximum Degradation) |
| 1000 | 70 | Onset of Hook Effect |
| 10000 | 35 | Pronounced Hook Effect |
Table 2: Comparative Degradation Parameters for Different PROTACs®
| PROTAC® | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC®-A | 25 | 92 | ~1500 |
| PROTAC®-B | 8 | 96 | ~800 |
| PROTAC®-C (Hypothetical) | 0.44 | 77 | >10000 |
Data is synthesized for illustrative purposes based on typical experimental outcomes.[8][9]
Mandatory Visualizations
Caption: The catalytic mechanism of action for a PROTAC®.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
Technical Support Center: Stability of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of small molecule inhibitors, with a focus on compounds like BTK (Bruton's tyrosine kinase) ligands, in common experimental solvents and media.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of my small molecule inhibitor in DMSO and cell culture media?
Q2: What are the common causes of compound degradation in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Chemical Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[2]
-
Reactivity with Media Components: Components in the media, such as certain amino acids or vitamins, could react with the compound.[2]
-
pH Instability: The pH of the cell culture medium can influence the stability of pH-sensitive compounds.[2]
-
Enzymatic Degradation: If cells are present, intracellular or secreted enzymes could metabolize the compound.
Q3: What is the recommended concentration of DMSO for dissolving my compound and for use in cell culture?
A3: DMSO is a powerful solvent capable of dissolving many polar and nonpolar molecules.[3][4] For creating stock solutions, a concentration of 10 mM in DMSO is common.[5] When diluting the stock solution into cell culture media, it is critical to keep the final DMSO concentration low, typically below 0.1% (v/v), to minimize solvent-induced toxicity or off-target effects.[1][6] Some studies suggest that DMSO concentrations should be kept below 0.05% to be considered safe for certain cell types.[6]
Q4: How should I store my stock solution of the BTK ligand in DMSO?
A4: Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For long-term storage, -80°C is preferable. One study demonstrated that most compounds in DMSO are stable for 15 weeks at 40°C, suggesting good stability at lower storage temperatures.[5]
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule inhibitor in cell culture media using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or HPLC (High-Performance Liquid Chromatography).
Materials:
-
Test compound (e.g., BTK ligand 1)
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS or HPLC system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.[1]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent and ideally ≤ 0.1%.[1] Prepare separate solutions for media with and without serum.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media containing the compound. This will serve as the baseline concentration.[1]
-
Incubation: Incubate the remaining spiked media at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: For each time point, precipitate proteins by adding a quenching solution (e.g., ice-cold acetonitrile). Vortex the samples and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.[1]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated LC-MS/MS or HPLC method.[1]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]
Below is a visual representation of the experimental workflow.
Data Presentation
The stability data can be summarized in a table as shown below. This allows for a clear comparison of the compound's stability under different conditions.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% Serum) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 4 | 95% | 97% |
| 8 | 91% | 94% |
| 24 | 75% | 85% |
| 48 | 55% | 70% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Troubleshooting Guide
Q5: My compound is precipitating when I add it to the cell culture media. What can I do?
A5: Precipitation is a common issue with hydrophobic compounds.[1] Here are some troubleshooting steps:
-
Check Final Concentration: You may be exceeding the compound's solubility limit. Try using a lower final concentration.[1]
-
Optimize Dilution: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed media. Adding the compound dropwise while gently vortexing can also help.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[1]
Q6: I'm observing high variability between my experimental replicates. What could be the cause?
A6: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure uniform mixing of the media after spiking the compound and precise timing for sample collection.[1]
-
Incomplete Solubilization: Visually inspect your stock solution for any precipitate before use. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[1]
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[1]
Q7: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be happening?
A7: If degradation products are not observed, consider the following possibilities:
-
Non-specific Binding: The compound may be binding to the plastic of the culture plates or pipette tips. Using low-protein-binding plastics can help mitigate this.[2]
-
Cellular Uptake: If cells are present, the compound could be rapidly internalized. You can analyze cell lysates to determine the intracellular concentration.[2]
A troubleshooting decision tree for compound instability is provided below.
BTK Signaling Pathway Context
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[7] Inhibitors of BTK block the downstream signaling cascade, making it an attractive target for treating B-cell malignancies and autoimmune diseases.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation for BTK Degraders
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the formation of Bruton's tyrosine kinase (BTK) degrader ternary complexes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of BTK degraders, and why is its formation critical?
A1: A ternary complex is a crucial intermediate structure formed when a Proteolysis Targeting Chimera (PROTAC) molecule simultaneously binds to both the BTK protein and an E3 ubiquitin ligase.[1][2] This complex consists of three components: the BTK target protein, the BTK PROTAC, and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] The formation of this ternary complex is the critical initiating step in the degradation process.[3][4] By bringing the E3 ligase into close proximity with BTK, the complex facilitates the transfer of ubiquitin molecules to the BTK protein.[5] This ubiquitination marks BTK for destruction by the cell's proteasome, leading to its degradation and removal.[1][5] Therefore, the stability and efficiency of ternary complex formation directly impact the potency and effectiveness of the BTK degrader.[6]
Q2: What is the "hook effect" and how can it be mitigated?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a characteristic bell-shaped or U-shaped dose-response curve.[6][7] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (either BTK-PROTAC or E3-PROTAC) instead of the productive ternary complex required for degradation.[8][9] To mitigate the hook effect, it is essential to perform a full dose-response curve analysis over a wide range of concentrations to identify the optimal concentration window for maximum degradation.[10] If the hook effect is severe, redesigning the PROTAC with optimized binding affinities or improved cooperativity may be necessary to favor ternary complex formation.[9]
Q3: How does the choice of E3 ligase impact ternary complex formation and BTK degradation?
A3: The choice of E3 ligase is a critical determinant of a PROTAC's success.[2] The human genome contains over 600 E3 ligases, but only a few, such as CRBN, VHL, and cIAP1, are commonly used in degrader design.[2] The effectiveness of a specific E3 ligase can be target-dependent. For BTK, PROTACs that recruit the CRBN E3 ligase have often been shown to be more effective at promoting degradation than those recruiting VHL or IAP.[11] This can be due to more favorable protein-protein interactions between BTK and CRBN that stabilize the ternary complex.[11] Therefore, screening different E3 ligase ligands is a key step in the optimization process.[12]
Q4: What is the role of the linker in ternary complex stability?
A4: The linker connecting the BTK-binding and E3 ligase-binding moieties plays a critical role in the bioactivity of a PROTAC.[13] Its length, rigidity, and chemical composition are crucial for allowing the formation of a stable and productive ternary complex.[] An improperly designed linker can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex.[15] Studies have shown that for BTK degraders, longer linkers can help alleviate these steric clashes and improve degradation efficacy.[6][15] Optimizing the linker is a key step that must be empirically determined for each target-ligase pair.[13][]
Q5: What is cooperativity and is it essential for potent degradation?
A5: Cooperativity (α) describes how the binding of the PROTAC to one protein partner influences its binding to the second. Positive cooperativity (α > 1) means that the formation of the binary complex (e.g., PROTAC-E3) enhances binding to the second protein (BTK), leading to a more stable ternary complex.[9] While positive cooperativity can be beneficial, it is not always necessary for potent degradation.[6][16] Some highly effective degraders function without positive cooperativity, or even with negative cooperativity (α < 1).[6][17] The critical factor is the ability to form a productive ternary complex, which can sometimes be achieved simply by relieving steric hindrance, regardless of thermodynamic cooperativity.[6][15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during BTK degrader experiments.
Problem 1: No degradation of the target BTK protein is observed.
This is a frequent challenge that requires a step-by-step investigation. Use the following logic tree to diagnose the potential cause.
Problem 2: Biochemical assays show ternary complex formation, but no degradation is observed in cells.
This common discrepancy points to cellular factors that prevent the PROTAC from functioning effectively in vivo.[8]
-
Possible Cause 1: Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[8][18]
-
Solution: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the degrader.[18]
-
-
Possible Cause 2: Active Efflux: The PROTAC may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.[8][19]
-
Solution: Test for efflux by co-incubating the degrader with known efflux pump inhibitors.
-
-
Possible Cause 3: Unproductive Complex in a Cellular Context: The ternary complex may form, but its conformation might not be suitable for ubiquitination within the crowded cellular environment.[8][11] This means the lysine (B10760008) residues on BTK are not accessible to the E3 ligase.[11]
-
Solution: This is a challenging issue that often requires redesigning the PROTAC. Varying the linker length or attachment points, or switching the recruited E3 ligase, can alter the geometry of the ternary complex to achieve a productive orientation.[11][]
-
Section 3: Experimental Protocols
Protocol 1: Western Blot for Quantifying BTK Degradation
This protocol is fundamental for determining the extent of BTK protein degradation (DC₅₀ and Dₘₐₓ) following treatment with a degrader.[20]
-
Cell Treatment: Seed cells (e.g., Ramos, TMD8) at an appropriate density and treat with a serial dilution of the BTK degrader for a specified time (e.g., 18-24 hours).[6][20] Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Centrifuge the lysates to remove debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[21]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20] Incubate the membrane with a primary antibody against BTK overnight at 4°C.[21] Subsequently, probe with an antibody for a loading control (e.g., GAPDH, β-actin).[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Apply a chemiluminescent substrate and visualize protein bands using an imaging system.[21]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.[21]
Protocol 2: TR-FRET Assay for Measuring Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biophysical method to quantify the formation of the ternary complex in vitro.[19][22]
-
Reagent Preparation: Obtain or prepare purified recombinant BTK protein and the E3 ligase complex (e.g., DDB1-CRBN). Label one protein with a FRET donor (e.g., Terbium cryptate-conjugated antibody) and the other with a FRET acceptor (e.g., d2-conjugated antibody).[22]
-
Assay Setup: In a low-volume microplate (e.g., 384-well), add the labeled BTK, the labeled E3 ligase, and a serial dilution of the PROTAC degrader in an appropriate assay buffer.[22]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the reaction to reach equilibrium.[22]
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation, with the peak representing the maximum complex formation.
Protocol 3: Immunoprecipitation (IP) to Detect BTK Ubiquitination
This protocol confirms that BTK degradation is occurring via the ubiquitin-proteasome system by detecting ubiquitinated BTK.[21]
-
Cell Treatment and Lysis: Treat cells with the BTK degrader at a concentration that gives maximal degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate.[21] Lyse the cells as described in Protocol 1.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-BTK antibody overnight at 4°C to form an antibody-antigen complex.[21]
-
Capture Complex: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the BTK-antibody complex.
-
Washing and Elution: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binders. Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot: Analyze the eluted proteins by Western blot using a primary antibody against ubiquitin.[21] A smear or ladder of high-molecular-weight bands in the degrader-treated sample indicates poly-ubiquitinated BTK.
Section 4: Data & Resources
Table 1: Comparison of Common Assays for Ternary Complex Analysis
| Assay Method | Principle | Throughput | Information Provided | Key Considerations |
| TR-FRET [22] | Proximity-based energy transfer between donor and acceptor fluorophores on BTK and E3 ligase. | High | Measures relative amount of ternary complex formation in solution. | Requires purified, labeled proteins or specific antibodies. |
| Surface Plasmon Resonance (SPR) [8] | Measures changes in mass on a sensor chip as proteins bind. | Medium | Provides kinetic data (kₒₙ, kₒբբ) and affinity (Kᴅ) for binary and ternary interactions. Can determine cooperativity.[6] | One binding partner must be immobilized. Can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) [8] | Measures heat changes upon molecular binding. | Low | Provides full thermodynamic profile (ΔH, ΔS, Kᴅ) of binding events. Gold standard for cooperativity. | Requires large amounts of pure protein and is low throughput. |
| NanoBRET™ [8][22] | Proximity-based energy transfer between a NanoLuciferase donor and a fluorescent acceptor. | High | Measures ternary complex formation in living cells, providing physiological context. | Requires genetic engineering of cell lines to express tagged proteins.[22] |
Table 2: Representative Performance Data of Investigated BTK Degraders
This table summarizes publicly available data for notable BTK degraders. Performance can vary significantly based on the cell line and experimental conditions.
| Degrader Name | E3 Ligase Recruited | Target Cell Line | DC₅₀ | Dₘₐₓ | Key Features |
| BGB-16673 [1][5] | Cereblon (CRBN) | CLL Cells | Potent (nM range) | >90% | Orally bioavailable; degrades wild-type and mutated BTK.[1] |
| NX-2127 [5][23] | Cereblon (CRBN) | B-cell Malignancy Lines | Potent (nM range) | >90% | Degrades BTK and also has immunomodulatory (IMiD) activity, degrading Ikaros and Aiolos.[5][23] |
| NX-5948 [23][24] | Cereblon (CRBN) | R/R B-cell Malignancies | Potent (nM range) | >90% | Orally bioavailable BTK degrader without IMiD activity.[23][24] |
| MT-802 [25][26] | Cereblon (CRBN) | Ramos Cells | ~1-10 nM | >95% | Highly potent and selective; demonstrated efficacy against C481S mutant BTK.[25][26] |
| DD-03-171 [19] | Cereblon (CRBN) | Mantle Cell Lymphoma (MCL) | Potent (nM range) | >90% | "Triple degrader" that also targets IKZF1 and IKZF3 for enhanced anti-proliferative effects.[19] |
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 3. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 24. Mechanism of action of BTK degraders and insights into NX-5948 | VJHemOnc [vjhemonc.com]
- 25. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 26. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to troubleshoot a failed Suzuki-Miyaura cross-coupling synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis.
Troubleshooting Guides & FAQs
Low to No Product Yield
Q1: My Suzuki-Miyaura reaction has failed or resulted in a very low yield. What are the most common culprits?
Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic evaluation of each reaction component is the most effective troubleshooting approach. The primary areas to investigate are the catalyst system, the quality of reagents, and the reaction conditions.[1] Key factors include inactive catalysts, impure or decomposed reagents (especially the boronic acid), and suboptimal reaction conditions such as temperature and the presence of oxygen.[1]
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Catalyst and Ligand Issues
Q2: How can I determine if my palladium catalyst is the problem?
The active catalytic species in the Suzuki-Miyaura reaction is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.[2] Moreover, some Pd(0) sources can degrade over time and form inactive palladium black.[2]
Troubleshooting Steps:
-
Visual Inspection: Check for the formation of palladium black, which indicates catalyst decomposition.
-
Test Reaction: Run a well-established, reliable Suzuki-Miyaura coupling, such as the reaction of 4-iodotoluene (B166478) with phenylboronic acid, to verify the catalyst's activity.
-
Catalyst Source: For more consistent results, consider using modern, air-stable precatalysts like Buchwald's palladacycles (e.g., XPhos Pd G3) which are designed for reliable generation of the active Pd(0) species.[2][3]
Q3: I am using an aryl chloride, and the reaction is not working. What should I change?
Aryl chlorides are the least reactive among the aryl halides for Suzuki-Miyaura coupling due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4][5]
Recommendations:
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition.[1][6]
-
Catalyst System: A combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is often effective for aryl chlorides.[7]
-
Reaction Conditions: Higher temperatures are generally required for the coupling of aryl chlorides.[8]
Table 1: Effect of Catalyst and Ligand on Aryl Chloride Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 92 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
Data compiled from various sources for illustrative purposes.
Reagent and Substrate Problems
Q4: My boronic acid may be decomposing. How can I prevent this?
Boronic acids can be unstable and undergo side reactions, most commonly protodeboronation (replacement of the boronic acid group with a hydrogen) and the formation of unreactive cyclic anhydrides called boroxines.[2][9] The instability of boronates is a frequent cause of low yields.[2][9]
Solutions:
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA esters are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[2]
-
Anhydrous Conditions: For boronic acids, the formation of boroxines can be favored under anhydrous conditions. In some cases, the presence of water is beneficial.
-
Purity Check: Verify the purity of your boronic acid by NMR before use.[2]
Q5: What is the role of the base and which one should I choose?
The base is crucial as it activates the organoboron compound, facilitating the transmetalation step.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species.[11]
Commonly Used Bases and Their Applications:
| Base | Strength | Common Solvents | Typical Applications |
| K₂CO₃, Cs₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | General purpose, good for a wide range of substrates. |
| K₃PO₄ | Strong | Toluene, Dioxane | Often used with sterically hindered substrates and aryl chlorides. |
| KF, CsF | Mild | THF, Toluene | Used when base-sensitive functional groups are present. |
| KOtBu, NaOtBu | Very Strong | THF, Toluene | Can be effective for challenging couplings but may promote side reactions. |
Q6: Can the solvent affect my reaction?
Yes, the solvent plays a critical role in solubilizing the reagents and influencing the reaction kinetics.[1] The choice of solvent can be complex and may depend on the specific substrates and catalyst system.[12][13]
Common Solvents:
-
Aprotic Solvents: Toluene, dioxane, and THF are widely used.
-
Polar Aprotic Solvents: DMF and acetonitrile (B52724) can be effective, sometimes leading to different selectivity.[12][13]
-
Protic Solvents: Alcohols like ethanol (B145695) or n-butanol, often in combination with water, can be effective and are considered greener solvent choices.[14]
-
Aqueous Mixtures: The addition of water is common as it can help dissolve the base and facilitate the formation of the active boronate species.
Side Reactions
Q7: I am observing a significant amount of a homocoupled product from my boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen.[9] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling.[6][9]
Mitigation Strategies:
-
Thorough Degassing: Ensure that the solvent and reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) present at the beginning of the reaction.[6]
Q8: My aryl halide is being converted back to the corresponding arene (dehalogenation). How can I prevent this?
Dehalogenation (Ar-X → Ar-H) is another common side reaction where the halide is replaced by a hydrogen atom. This can occur via a palladium-hydride intermediate.
Potential Causes and Solutions:
-
Hydride Sources: The palladium-hydride species can be formed from trace amounts of water, alcohols, or even some amines used as bases.
-
Reaction Conditions: Using anhydrous solvents and ensuring all reagents are dry can help minimize dehalogenation. If an alcohol is used as a solvent, this side reaction may be more prevalent.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Organoboron reagent (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, organoboron reagent, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of Novel BTK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of novel Bruton's Tyrosine Kinase (BTK) inhibitors.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of BTK inhibitor cell permeability.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
Question: My novel BTK inhibitor shows potent enzymatic activity but has a very low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in our Caco-2/PAMPA assay. What are the potential causes and how can I troubleshoot this?
Possible Causes & Troubleshooting Steps:
-
Physicochemical Properties:
-
High Lipophilicity (High logP/logD): While some lipophilicity is needed to cross the cell membrane, very high values can lead to poor aqueous solubility and membrane retention, thus reducing permeability.
-
Troubleshooting: Consider medicinal chemistry strategies to introduce polar functional groups to balance lipophilicity.
-
-
High Molecular Weight (MW > 500 Da): Larger molecules generally have lower passive diffusion rates.
-
Troubleshooting: Explore structure-activity relationships (SAR) to identify smaller, yet still potent, analogs.
-
-
High Polar Surface Area (PSA > 140 Ų): A large PSA can hinder membrane traversal due to the energetic cost of desolvating the molecule as it enters the lipid bilayer.
-
Troubleshooting: Modify the molecule to reduce the number of hydrogen bond donors and acceptors.
-
-
-
Experimental Conditions:
-
Poor Compound Solubility in Assay Buffer: The inhibitor may be precipitating in the donor compartment, leading to an underestimation of its permeability.
-
Troubleshooting:
-
Visually inspect the donor wells for precipitation.
-
Reduce the test compound concentration.
-
Increase the percentage of a co-solvent like DMSO (ensure final concentration does not impact monolayer integrity).
-
-
-
Non-Specific Binding: The compound may be binding to the plastic of the assay plates.
-
Troubleshooting: Use low-binding plates and include a mass balance calculation (quantifying the compound in the donor, acceptor, and cell monolayer) to assess recovery.
-
-
Issue 2: High Efflux Ratio (ER > 2) in Bidirectional Caco-2 Assay
Question: My BTK inhibitor shows a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I confirm this and what are my options?
Possible Causes & Troubleshooting Steps:
-
Active Efflux: The compound is actively transported out of the cell by transporters such as P-gp (ABCB1) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells.[1]
-
Troubleshooting:
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modifications: Modify the BTK inhibitor to reduce its recognition by efflux transporters. This can involve masking hydrogen bond donors, increasing steric hindrance, or altering the overall charge distribution.[2]
-
Formulation Strategies: For in vivo applications, consider co-administration with a P-gp inhibitor or using formulation strategies that can bypass or saturate efflux transporters.[1]
-
-
Issue 3: Inconsistent or High Variability in Permeability Data
Question: I am observing significant well-to-well and day-to-day variability in my Caco-2 permeability results. How can I improve the consistency of my assay?
Possible Causes & Troubleshooting Steps:
-
Caco-2 Monolayer Integrity: The integrity of the cell monolayer is crucial for reliable permeability data.
-
Troubleshooting:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's standardized Caco-2 cells (typically >300 Ω·cm²).
-
Use Paracellular Markers: Include a low-permeability marker like Lucifer Yellow or [¹⁴C]-mannitol in your experiments. High transport of these markers indicates a compromised monolayer.
-
-
-
Caco-2 Cell Culture Conditions:
-
Passage Number: Use Caco-2 cells within a consistent and validated passage number range (e.g., passages 20-50), as transporter expression can change with excessive passaging.
-
Seeding Density and Differentiation Time: Standardize the initial cell seeding density and allow for a consistent differentiation period (typically 21 days) to ensure a mature and polarized monolayer.
-
-
Assay Protocol Execution:
-
pH and Buffer Conditions: Ensure the pH of the apical and basolateral buffers is consistent and physiologically relevant (e.g., apical pH 6.5, basolateral pH 7.4 to mimic the intestinal gradient).
-
Incubation Time and Temperature: Use a standardized incubation time and maintain a constant temperature (37°C).
-
II. Quantitative Data on BTK Inhibitor Permeability
| Compound | Type | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class | Efflux Substrate | Reference |
| Propranolol | High Permeability Control | >10 | < 2 | High | No | |
| Atenolol | Low Permeability Control | < 1 | > 2 | Low | Yes | |
| Dasatinib | Kinase Inhibitor | ~1-5 | > 2 | Moderate | Yes | |
| BTK Inhibitor 1 | Novel Covalent | Low | High | Low | Yes | [2] |
| BTK Inhibitor 9 | Optimized Covalent | High | Low | High | No | [2] |
Note: The values for BTK Inhibitors 1 and 9 are qualitative based on a reported 90-fold increase in permeability and a 99% decrease in efflux ratio after optimization.[2] This table illustrates how modifications can significantly improve permeability and reduce efflux.
III. Experimental Protocols
1. Caco-2 Permeability Assay (Bidirectional)
Objective: To determine the apparent permeability (Papp) of a BTK inhibitor in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer, and to calculate the efflux ratio.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable polycarbonate membrane filter inserts (e.g., 24-well Transwell plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For A→B permeability: Add the test BTK inhibitor (e.g., at 10 µM in HBSS, pH 6.5) to the apical (donor) chamber and drug-free HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
For B→A permeability: Add the test BTK inhibitor (e.g., at 10 µM in HBSS, pH 7.4) to the basolateral (donor) chamber and drug-free HBSS (pH 6.5) to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the BTK inhibitor in the collected samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a BTK inhibitor across an artificial lipid membrane, providing a high-throughput screen for passive diffusion potential.
Methodology:
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Coat the filter of a 96-well donor plate with the lipid solution.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare the BTK inhibitor solution in a suitable buffer (e.g., PBS at a relevant pH) in a separate 96-well plate.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the BTK inhibitor solution to the donor plate wells.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 5 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the BTK inhibitor in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) using a similar equation to the Papp calculation, taking into account the volumes of the donor and acceptor wells and the incubation time.
-
IV. Visualizations
BTK Signaling Pathway
References
Validation & Comparative
A Head-to-Head Comparison of Binding Kinetics: A Novel Non-Covalent BTK Ligand Versus Ibrutinib
A detailed analysis of the binding characteristics of a next-generation Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib (B8146385), reveals a distinct kinetic profile compared to the first-generation covalent inhibitor, ibrutinib (B1684441). This guide provides a comprehensive comparison of their binding kinetics, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of kinase inhibitor design.
Pirtobrutinib, a highly selective, non-covalent BTK inhibitor, demonstrates a reversible binding mechanism, a key differentiator from the irreversible covalent bond formed by ibrutinib.[1][2] This fundamental difference in binding mode contributes to their distinct kinetic and pharmacodynamic properties. While ibrutinib achieves sustained BTK inhibition through a permanent covalent bond with cysteine 481 (Cys481) in the BTK active site, pirtobrutinib's efficacy is driven by a high-affinity, reversible interaction.[3][4]
Comparative Analysis of Binding Kinetics
The binding kinetics of pirtobrutinib and ibrutinib have been characterized using various biophysical techniques, including Surface Plasmon Resonance (SPR). The key kinetic parameters—dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff)—are summarized in the table below.
| Ligand | Target | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Binding Mechanism |
| Pirtobrutinib | Wild-Type BTK | 3.2 | Data not available | Data not available | Non-covalent (Reversible) |
| C481S Mutant BTK | 1.4 | Data not available | Data not available | Non-covalent (Reversible) | |
| Ibrutinib | Wild-Type BTK | Not applicable | k_inact/K_i = 328,000 M⁻¹s⁻¹ | Not applicable | Covalent (Irreversible) |
Note: For the covalent inhibitor ibrutinib, the potency is often expressed as the ratio of the inactivation rate constant (kinact) to the reversible binding affinity (Ki), rather than a simple Kd. The irreversible nature of the binding means a dissociation constant (Kd) and a simple dissociation rate (koff) are not applicable in the same way as for a reversible inhibitor.
Pirtobrutinib exhibits potent, single-digit nanomolar binding affinity for both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors like ibrutinib.[5] The ability of pirtobrutinib to effectively bind to the C481S mutant is a significant advantage, offering a therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[1] In contrast, ibrutinib's efficacy is dependent on the presence of the cysteine at position 481 for covalent bond formation.[4]
Experimental Methodologies
The determination of protein-ligand binding kinetics is crucial for understanding the mechanism of action of drug candidates. Techniques such as Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are widely used to measure real-time binding events and calculate kinetic parameters.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip. In a typical binding kinetics experiment, a purified protein (e.g., BTK) is immobilized on the sensor chip surface. A solution containing the ligand (e.g., pirtobrutinib or ibrutinib) is then flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected in real-time as a response signal.
Experimental Protocol:
-
Immobilization: Purified recombinant BTK protein is covalently immobilized onto a sensor chip surface using standard amine coupling chemistry.
-
Association Phase: A series of concentrations of the BTK inhibitor (analyte) are injected and flowed over the immobilized BTK surface for a defined period. The binding is monitored in real-time, generating an association curve.
-
Dissociation Phase: After the association phase, a buffer solution without the analyte is flowed over the chip, and the dissociation of the inhibitor from the BTK is monitored in real-time, generating a dissociation curve.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff/kon).
Visualizing the BTK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated using Graphviz.
Caption: BTK Signaling Pathway and points of inhibition.
Caption: Generalized workflow for SPR-based binding kinetics analysis.
References
- 1. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of BTK Ligand 1 Target Engagement using CETSA
For researchers, scientists, and drug development professionals, confirming that a ligand binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify and quantify this target engagement. This guide provides a comprehensive comparison of Bruton's tyrosine kinase (BTK) ligand 1's target engagement with other alternative inhibitors, supported by experimental data and detailed methodologies.
The Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, proliferation, and survival of B-lymphocytes.[1][2] Dysregulation of the BCR signaling pathway can lead to uncontrolled growth of malignant B-cells, making BTK a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1] BTK inhibitors function by blocking the enzyme's activity, thereby disrupting the aberrant signaling and inducing programmed cell death in cancerous B-cells.[1]
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling cascade.
Principles of the Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins to assess target engagement in a cellular context.[3][4] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. The CETSA workflow involves treating cells with a compound, heating the cells to denature and precipitate unstabilized proteins, and then quantifying the amount of the target protein that remains soluble.[5] An increase in the soluble protein fraction at elevated temperatures in the presence of the ligand indicates target engagement.
The general experimental workflow for a CETSA experiment is depicted below.
Comparative Data of BTK Inhibitors
While specific CETSA data for "this compound" is not extensively available in the public domain, we can compare its expected performance with well-characterized BTK inhibitors such as Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib. The following tables summarize key performance metrics.
Biochemical and Cellular Potency
This table compares the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of different BTK inhibitors from various biochemical and cellular assays. Lower values indicate higher potency.
| Compound | Type | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Reference |
| This compound | Covalent | BTK | N/A | N/A | - |
| Ibrutinib | Covalent | BTK | 0.5 - 1.5 | ~10 | [6] |
| Acalabrutinib | Covalent | BTK | 3 - 5.1 | 6 - 13 | [6][7] |
| Zanubrutinib | Covalent | BTK | <1 | ~2 | [8] |
N/A: Data not publicly available from the conducted search.
Target Engagement Profile using CETSA
This table provides a template for comparing CETSA-derived data. The values for this compound are illustrative, representing hypothetical data for a potent and selective inhibitor. The thermal shift (ΔTm) indicates the change in the melting temperature of BTK upon ligand binding. The CETSA EC50 represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization in cells.
| Compound | Cell Line | Thermal Shift (ΔTm) at 10 µM | CETSA EC50 (nM) | Key Observations |
| This compound (Illustrative) | Ramos (B-lymphoma) | +5.2°C | 25 | Demonstrates robust target engagement and stabilization in a relevant cell line. |
| Ibrutinib | Ramos (B-lymphoma) | +4.5°C | 40 | Effective target engagement, known off-target effects on other kinases.[6] |
| Acalabrutinib | Ramos (B-lymphoma) | +4.8°C | 30 | High potency and greater selectivity compared to Ibrutinib.[6] |
| Zanubrutinib | Ramos (B-lymphoma) | +5.0°C | 20 | Potent and sustained BTK occupancy with high selectivity.[8] |
Disclaimer: The CETSA data presented in this table for existing inhibitors are representative values based on typical assay outcomes. The data for "this compound" is hypothetical and for illustrative purposes only, as specific experimental results were not available in the conducted search.
Experimental Protocols
CETSA Protocol for BTK Target Engagement
This protocol details the steps for performing a CETSA experiment to validate and quantify the engagement of a ligand with BTK in a cell-based model.
1. Cell Culture and Preparation:
-
Culture a relevant cell line (e.g., Ramos, JeKo-1) to 80-90% confluency.
-
Harvest cells and wash twice with PBS. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 10-20 million cells/mL.
2. Compound Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Add the test compound (e.g., this compound) at various concentrations (for dose-response curves) or a single high concentration (for initial screening). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for 1 hour at 37°C to allow for cell penetration and target binding.
3. Thermal Challenge:
-
Place the PCR plate in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
4. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
5. Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
6. Protein Quantification:
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Analyze the amount of soluble BTK in each sample using a specific detection method:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for BTK.
-
ELISA/AlphaLISA: Use a validated antibody pair to quantify BTK in a plate-based format for higher throughput.
-
7. Data Analysis:
-
Melt Curve: Plot the relative amount of soluble BTK as a function of temperature for both the vehicle- and compound-treated samples.
-
Thermal Shift (ΔTm): Determine the temperature at which 50% of the protein is denatured (Tm) for each curve. The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift.
-
Isothermal Dose-Response Curve (ITDRF): Plot the amount of soluble BTK at a single, fixed temperature (chosen from the melt curve) against a range of compound concentrations to determine the CETSA EC50.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL | MDPI [mdpi.com]
- 5. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Comparative Analysis of BTK Ligand Cross-Reactivity with Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of a representative Bruton's tyrosine kinase (BTK) ligand with other members of the Tec family of kinases. Understanding the selectivity profile of BTK-targeted compounds is crucial for developing safer and more effective therapeutics, as off-target inhibition can lead to unintended side effects. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the ligand's performance.
Introduction to Tec Family Kinases
The Tec family is the second-largest family of non-receptor tyrosine kinases and plays a critical role in the signaling pathways of various hematopoietic cells.[1][2] Members of this family, including BTK, Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase Tec (TEC), Bone marrow X kinase (BMX), and Tyrosine-protein kinase TXK (TXK), share a conserved structure featuring SH2, SH3, and kinase domains.[1][2] BTK is essential for B-cell development and activation, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[3][4] However, due to the high degree of homology within the ATP-binding sites of Tec family kinases, achieving selective BTK inhibition is a significant challenge in drug development.[5]
Cross-Reactivity Profile of a Representative BTK Ligand
While "BTK ligand 1" is a general term for a molecule that binds to BTK, often as part of a PROTAC (PROteolysis TArgeting Chimera), publicly available data for a specific compound with this name is limited.[6] Therefore, this guide utilizes the publicly available cross-reactivity data for JS25 , a potent and selective covalent BTK inhibitor, as a representative example to illustrate the comparative analysis.[7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JS25 against BTK and other Tec family kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 28.5 | 1 |
| BMX | 49.0 | ~2 |
| TXK | ~200 | ~7 |
| TEC | ~228 | ~8 |
| ITK | ~428 | 15 |
Data sourced from a study by Sousa et al. (2022).[7]
As the data indicates, JS25 demonstrates the highest potency for BTK, with approximately 2-fold selectivity over BMX and significantly higher selectivity against TXK, TEC, and ITK.[7] This selectivity profile is crucial for minimizing off-target effects that could arise from the inhibition of other Tec family kinases, which are involved in distinct signaling pathways, such as T-cell signaling for ITK.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity and target engagement of kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[8]
Protocol Outline:
-
Kinase Reaction: In a 384-well plate, incubate the kinase (e.g., BTK, ITK, TEC, BMX, TXK), the substrate, ATP, and the test compound (e.g., JS25) in a kinase reaction buffer for a defined period (e.g., 60 minutes) at a set temperature (e.g., room temperature).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to catalyze the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at various compound concentrations to determine the IC50 value.
Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the extent to which a compound binds to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[9]
Protocol Outline:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-BTK).
-
Compound Treatment: Plate the transfected cells and treat them with a serial dilution of the test compound for a specified incubation period (e.g., 1-2 hours).
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio, from which the IC50 value for target engagement can be determined.
Visualizing Tec Kinase Signaling and Experimental Workflow
To provide a clearer context, the following diagrams, generated using the DOT language, illustrate the Tec family kinase signaling pathway and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Tec Family Kinase Signaling Pathway.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. inits.at [inits.at]
- 3. Bruton's Tyrosine Kinase Links the B Cell Receptor to Nuclear Factor κb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Confirming On-Target Degradation of BTK: A Comparative Guide to Proteomic and Alternative Methodologies
For researchers, scientists, and drug development professionals, the robust confirmation of on-target protein degradation is a cornerstone of developing novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating the degradation of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies and autoimmune diseases.
This document outlines the performance of various analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments. By presenting a clear comparison, this guide aims to inform the selection of the most appropriate validation strategies for your research and development endeavors.
The Rise of Targeted Protein Degradation and the Need for Rigorous Validation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach can lead to a more profound and durable therapeutic response. Molecules like PROTACs act as bifunctional compounds that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Given this mechanism of action, accurately quantifying the depletion of the target protein is paramount to confirming a degrader's efficacy and understanding its structure-activity relationship (SAR). Furthermore, assessing the selectivity of a degrader across the entire proteome is crucial to identify and mitigate potential off-target effects that could lead to toxicity.
Quantitative Comparison of Methodologies
The selection of an analytical method for confirming BTK degradation should be guided by the specific experimental goals, such as throughput, sensitivity, and the need for proteome-wide selectivity profiling. The following tables provide a quantitative comparison of mass spectrometry-based proteomics, Western blotting, and emerging alternative techniques.
| Feature | Mass Spectrometry (Proteomics) | Western Blotting | Capillary Western Blot (Jess) | HiBiT Lytic Assay |
| Principle | Unbiased identification and quantification of peptides from digested proteins. | Antibody-based detection of a specific protein separated by size. | Automated capillary-based immunodetection. | Luminescence from a tagged protein. |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously. | Semi-quantitative or quantitative measurement of a single target protein. | Quantitative measurement of a single or few target proteins. | Quantitative measurement of the tagged target protein. |
| On-Target Validation | High-confidence, direct measurement of target protein depletion. | Standard method for targeted validation. | High-throughput, quantitative validation. | High-throughput, sensitive validation. |
| Off-Target Analysis | Proteome-wide, unbiased detection of unintended protein degradation.[1] | Requires a priori knowledge and specific antibodies for each potential off-target. | Limited by antibody availability for multiplexing. | Requires generation of tagged cell lines for each potential off-target. |
| Multiplexing | Inherently high-plex, capable of analyzing the entire proteome in a single run. | Limited; requires stripping and reprobing or use of spectrally distinct fluorescent antibodies. | Possible with fluorescent detection for a few targets. | Possible with multiplexed viability assays.[2] |
| Throughput | Lower throughput, with sample preparation being a bottleneck. | Low to medium throughput. | High throughput (25 samples in ~3 hours).[3] | Very high throughput (compatible with 96- and 384-well plates).[2] |
| Sensitivity | High, capable of detecting low-abundance proteins. | Variable, dependent on antibody affinity. | High, with picogram-level sensitivity.[3] | Very high, due to the bright luminescent signal. |
| Quantitative Accuracy | High, especially with isotopic labeling (e.g., TMT). | Semi-quantitative; can be influenced by antibody quality and experimental variability. | Highly quantitative and reproducible.[4] | Highly quantitative and reproducible.[5] |
| Antibody Dependency | Independent of antibodies for detection. | Highly dependent on specific and validated primary antibodies. | Dependent on specific and validated primary antibodies. | Independent of antibodies for detection. |
Performance Data for BTK Degraders
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of several published BTK degraders, as determined by various methodologies.
| Degrader | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Method | Reference |
| NC-1 | Pomalidomide | Mino | 2.2 | 97 | Western Blot | [1][6] |
| IR-1 | Pomalidomide | Mino | <10 | ~90 | Western Blot | [6] |
| IR-2 | Pomalidomide | Mino | <10 | ~90 | Western Blot | [6] |
| RC-1 | Pomalidomide | Mino | 6.6 | >85 | Western Blot | [6] |
| RC-2 | Pomalidomide | Mino | >100 | <80 | Western Blot | [6] |
| RC-3 | Pomalidomide | Mino | <10 | ~90 | Western Blot | [6] |
| DD-03-171 | Pomalidomide | Mino | 5.1 | >90 | Western Blot | [7] |
| NX-5948 | Cereblon | TMD8 | <10 | >90 | Proteomics | [8] |
| RC-1 | Pomalidomide | MOLM-14 | 6.6 | >90 | Mass Spectrometry | |
| Various | Cereblon/VHL | NCI-H358 | 30/100 | >80 | Western Blot | [9] |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality, reliable data. Below are representative protocols for the key methodologies discussed in this guide.
Mass Spectrometry-Based Proteomics (Tandem Mass Tagging - TMT)
This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of a BTK degrader.[2]
-
Cell Culture and Treatment:
-
Culture cells (e.g., Mino, TMD8) to 70-80% confluency.
-
Treat cells with the BTK degrader at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
-
Harvest and wash the cells with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse the cells in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the TMT-labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the BTK degrader.
-
Western Blotting
This protocol outlines the steps for a standard Western blot to quantify BTK protein levels.[10][11][12]
-
Cell Culture and Treatment:
-
As described in the Mass Spectrometry protocol.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the level of BTK to a loading control (e.g., GAPDH or β-actin).
-
Capillary Western Blot (Jess)
This automated system offers a more high-throughput and quantitative alternative to traditional Western blotting.[3][4][8][13][14]
-
Sample Preparation:
-
Prepare cell lysates as for traditional Western blotting and determine protein concentration.
-
Dilute lysates to the desired concentration in the provided sample buffer.
-
-
Plate Loading:
-
Load the prepared samples, primary and secondary antibodies, and other reagents into a 384-well plate according to the manufacturer's instructions.
-
-
Instrument Run:
-
Place the plate and a capillary cartridge into the Jess instrument.
-
The instrument automates protein separation by size, immunodetection, and signal quantification.
-
-
Data Analysis:
-
The software provides quantitative data, including protein size and concentration, allowing for the determination of DC50 and Dmax values.
-
HiBiT Lytic Assay
This highly sensitive, plate-based assay is ideal for high-throughput screening of degraders.[2][5][11][15][16]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the BTK gene in the desired cell line.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-BTK cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the BTK degrader and incubate for the desired time.
-
-
Lysis and Detection:
-
Add the lytic reagent containing the LgBiT protein and substrate to the wells.
-
The interaction of HiBiT-BTK with LgBiT reconstitutes a functional luciferase, generating a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal intensity is directly proportional to the amount of HiBiT-BTK protein.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Mandatory Visualizations
Diagrams are invaluable for conceptualizing complex biological pathways and experimental workflows. The following diagrams, created using the Graphviz DOT language, adhere to the specified design constraints.
Caption: Mechanism of BTK degradation by a PROTAC molecule.
Caption: Simplified BTK signaling pathway.
Caption: Comparative experimental workflow.
Conclusion
The validation of on-target protein degradation is a critical step in the development of novel TPD therapeutics. While Western blotting remains a valuable and accessible tool for targeted validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis, providing a global and unbiased view of a degrader's effects on the entire proteome.[7] The ability to simultaneously assess on-target efficacy and identify potential off-target liabilities in a single experiment makes mass spectrometry an indispensable tool for building a comprehensive and robust data package for promising degrader candidates.
Emerging technologies such as capillary Western blotting and HiBiT lytic assays provide high-throughput and quantitative alternatives that can accelerate the screening and optimization of degrader candidates. The choice of methodology should be guided by the specific research question, available resources, and the desired level of confidence in the validation data. For a thorough and unbiased characterization of novel protein degraders, a multi-faceted approach that leverages the strengths of both targeted and proteome-wide techniques is highly recommended.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jess ProteinSimple - Learn More About Automated Western Blots | Bio-Techne [bio-techne.com]
- 4. bmgrp.eu [bmgrp.eu]
- 5. Target Degradation [promega.sg]
- 6. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Proteomic profiling platforms head to head: Leveraging genetics and clinical traits to compare aptamer- and antibody-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. a.storyblok.com [a.storyblok.com]
- 14. youtube.com [youtube.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promega.com [promega.com]
A Comparative Analysis of CRBN and VHL E3 Ligase Ligands for Bruton's Tyrosine Kinase (BTK) PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs) for the degradation of Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and PROTACs offer a novel therapeutic modality to overcome resistance and enhance efficacy compared to traditional inhibitors. The two most predominantly utilized E3 ligases for PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). This guide provides an objective comparison of CRBN and VHL-based BTK PROTACs, supported by experimental data, to facilitate informed decisions in the drug discovery process.
Performance Data: A Quantitative Comparison
The selection between CRBN and VHL for recruiting BTK PROTACs significantly impacts degradation efficiency, selectivity, and pharmacokinetic properties. While direct head-to-head comparisons with identical BTK binders and linkers are not always available in the literature, the existing data consistently suggests a superiority of CRBN-based PROTACs for inducing BTK degradation.
Several studies have demonstrated that while CRBN-recruiting PROTACs effectively degrade BTK at nanomolar concentrations, their VHL-recruiting counterparts often exhibit substantially reduced or no activity.[1] For instance, replacement of a CRBN-targeting moiety with a VHL-ligand in a BTK PROTAC series resulted in a significant loss of BTK degradation activity.[1] This indicates that the successful targeting of BTK for degradation is highly dependent on the choice of the E3 ligase binder.[2]
Below is a summary of the key performance parameters for representative CRBN and VHL-based BTK PROTACs from various studies.
| E3 Ligase Ligand | PROTAC Example | Target | DC50 | Dmax | Cell Line | Reference |
| CRBN | PTD10 | BTK | 0.5 nM | >90% | Ramos | [3] |
| CRBN | Compound 15 | BTK | 3.18 nM | >90% | Ramos | [4] |
| CRBN | MT-802 | BTK | ~12 nM | >99% | MOLM-14 | [1] |
| CRBN | UBX-382 | BTK | Potent degradation | >90% | Various B-cell lymphoma | [5] |
| CRBN | PROTAC 6b | BTK | <300 nM | 75% | Not Specified | [6] |
| VHL | PTD3 | BTK | >3000 nM | No degradation | Not Specified | [3] |
| VHL | VHL-based series | BTK | Poor potency | ~50% | NAMALWA | [1] |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanism of Action
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies. BTK PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BTK.
The PROTAC molecule itself is a heterobifunctional molecule composed of a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (either CRBN or VHL), and a linker connecting the two. The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for degradation by the proteasome.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of BTK PROTACs. Below are detailed protocols for key assays.
Western Blot Analysis for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation following treatment with a PROTAC.
Materials:
-
Cultured B-cell lymphoma cells (e.g., Ramos, MOLM-14)
-
BTK PROTACs (CRBN and VHL-based)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of BTK PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the BTK signal to the loading control to determine the relative BTK protein levels.
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to confirm that the PROTAC-induced degradation of BTK is mediated by the ubiquitin-proteasome system.
Materials:
-
PROTAC-treated and control cell lysates
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the anti-BTK antibody overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G beads to capture the complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK. An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates ubiquitination of BTK.
Conclusion
The choice between CRBN and VHL as the E3 ligase for BTK PROTAC development is a critical determinant of success. The current body of evidence strongly suggests that CRBN-recruiting PROTACs are more effective in inducing the degradation of BTK compared to their VHL-recruiting counterparts. This is reflected in the significantly lower DC50 values and higher Dmax percentages observed for CRBN-based BTK degraders. Researchers should consider these findings when designing novel BTK-targeting PROTACs. However, it is also important to consider other factors such as tissue-specific expression of the E3 ligases, potential off-target effects, and the physicochemical properties of the final PROTAC molecule, which can be influenced by the choice of the E3 ligase ligand.[] Future studies involving direct, side-by-side comparisons of CRBN and VHL-based BTK PROTACs with matched BTK binders and linkers will be invaluable in further elucidating the optimal design principles for potent and selective BTK degraders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing B-Cell Malignancy Treatment: A Comparative Guide to the In Vivo Efficacy of BTK Degraders
A new wave of targeted therapies, Bruton's tyrosine kinase (BTK) degraders, is showing immense promise in preclinical models of B-cell malignancies. These novel agents, which eliminate the BTK protein entirely rather than just inhibiting it, are demonstrating potent anti-tumor activity, including in models resistant to conventional BTK inhibitors. This guide provides a comprehensive comparison of the in vivo efficacy of leading BTK degraders, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
This report synthesizes preclinical data from studies on several next-generation BTK degraders, including DD-03-171, NX-5948, NX-2127, BGB-16673, UBX-382, and NRX-0492. The in vivo efficacy of these compounds has been rigorously tested in a variety of animal models, primarily patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), which mimic human B-cell cancers such as mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and central nervous system (CNS) lymphoma.
Comparative Efficacy of BTK Degraders in Animal Models
The following tables summarize the quantitative data on the in vivo performance of various BTK degraders across different preclinical models. These studies highlight the ability of these compounds to induce significant tumor growth inhibition, and in some cases, complete tumor regression and prolonged survival.
| Degrader | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| DD-03-171 | Mantle Cell Lymphoma (MCL) | Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor burden and extended survival.[1] |
| NX-5948 | CNS Lymphoma | Intracranial TMD8 CDX | 90 mg/kg, daily, oral | Marked prolongation of survival compared to control and ibrutinib.[2] 96% BTK degradation in tumors.[2] |
| ABC-DLBCL (ibrutinib-resistant BTK-C481S) | Subcutaneous TMD8 CDX | Not specified | Inhibits tumor growth.[2] | |
| NX-2127 | Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 CDX | 10, 30, 90 mg/kg, daily, oral | Dose-dependent tumor growth inhibition (TGI): 58%, 74%, and 100% at day 24, respectively.[3] |
| Ibrutinib-Resistant Lymphoma (BTK-C481S) | TMD8 CDX | 30, 90 mg/kg, daily, oral | More potent TGI compared to ibrutinib. | |
| BGB-16673 | Mantle Cell Lymphoma (MCL) | REC-1 CDX | 6, 20 mg/kg, daily, oral | Significant TGI of 72% and 104%, respectively.[4] Better efficacy than approved BTK inhibitors.[5] |
| BTK-mutant Lymphoma (C481S, T474I, L528W) | CDX | 6, 20, 30 mg/kg, daily, oral | TGI of 65% and 108% in C481S model.[4] TGI of 96% and 106% in T474I model.[4] TGI of 96% and 97% in L528W model.[4] | |
| UBX-382 | Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 CDX | 3, 10, 30 mg/kg, daily, oral | Complete tumor regression in 3 and 10 mg/kg groups in under 2 weeks.[6][7] |
| Ibrutinib-Resistant DLBCL (BTK-C481S) | TMD8 CDX | 3, 10, 30 mg/kg, daily, oral | Remarkable dose-dependent tumor regression.[8] | |
| NRX-0492 | Chronic Lymphocytic Leukemia (CLL) | Patient-Derived Xenograft (PDX) | 30 mg/kg single dose (oral gavage) or 0.2 mg/mL in drinking water | Induced BTK degradation and inhibited CLL cell activation and proliferation in blood and spleen.[9][10][11] |
In Vitro Degradation Potency
The efficacy of these degraders is rooted in their potent ability to eliminate the BTK protein. The following table highlights the in vitro degradation capabilities of these molecules.
| Degrader | Cell Line | DC50 (Half-maximal Degradation Concentration) |
| DD-03-171 | Not specified | 5.1 nM |
| NX-2127 | TMD8 (DLBCL) | 1.94 nM (wild-type BTK)[3] |
| 1.86 - 9.68 nM (mutant BTK)[3] | ||
| REC-1, Mino (MCL) | 4 nM, 6 nM respectively | |
| UBX-382 | TMD8 (DLBCL) | 4.56 nM[8] |
| NRX-0492 | Primary CLL cells | ≤0.2 nM[10][12] |
| TMD8 (DLBCL) | 0.1 nM (wild-type BTK), 0.2 nM (C481S mutant BTK)[9][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
General Xenograft Model Protocol
Most studies utilized immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or CB17-SCID) as hosts for either human cancer cell lines or patient-derived tumor cells.
-
Cell/Tumor Implantation: For subcutaneous models, cells (e.g., 1 x 10^7 TMD-8 cells) were typically mixed with Matrigel and injected into the flanks of the mice.[8] For PDX models, primary patient tumor cells were inoculated into the mice, sometimes with the aid of a human bone chip implant to better mimic the tumor microenvironment. For intracranial models, tumor cells were stereotactically injected into the brain.
-
Tumor Growth Monitoring: Tumor volume was regularly measured using calipers, and body weight was monitored as a general indicator of toxicity.[6]
-
Drug Administration: BTK degraders were most commonly administered orally via gavage.[6][9] The vehicle for administration varied but often consisted of solutions like 5% hydroxypropyl beta cyclodextrin (B1172386) in drinking water.[9]
Specific Protocols
-
UBX-382 in TMD-8 Xenograft Model:
-
Animal Model: 6-week-old CB17/severe combined immunodeficient mice.[8]
-
Cell Implantation: 1 x 10^7 TMD-8 cells in Matrigel were subcutaneously injected into the flanks.[8]
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. UBX-382 was administered orally once daily for 21 days at doses of 3, 10, or 30 mg/kg.[6][8]
-
Endpoint: Tumor volumes and body weights were measured three times per week.[6] The study followed tumor rebound for 8 weeks after the final dose.[6]
-
-
NRX-0492 in CLL Patient-Derived Xenograft (PDX) Model:
-
Animal Model: NOD/SCID/IL2Rγnull (NSG) mice.[9]
-
Cell Implantation: Each mouse was injected with 20 x 10^6 primary CLL cells intraperitoneally and 40 x 10^6 cells intravenously.[9]
-
Treatment: A single dose of 30 mg/kg NRX-0492 was administered by oral gavage, or for continuous dosing, it was added to the drinking water at a concentration of 0.2 mg/mL in a 5% hydroxypropyl beta cyclodextrin solution.[9]
-
Endpoint: Human cells in the peripheral blood were enumerated using flow cytometry to monitor disease burden.[9]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK degraders.
Caption: BTK Signaling Pathway and Mechanism of BTK Degraders.
Caption: In Vivo Efficacy Evaluation Workflow for BTK Degraders.
Conclusion
The preclinical data overwhelmingly support the potential of BTK degraders as a transformative therapeutic strategy for B-cell malignancies. Their ability to overcome resistance mechanisms that plague current BTK inhibitors is a significant advantage. The impressive tumor growth inhibition and, in some cases, complete and durable responses observed in various animal models, provide a strong rationale for their continued clinical development. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate and build upon these promising findings. As these molecules progress through clinical trials, they hold the potential to offer new hope for patients with relapsed or refractory B-cell cancers.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 4. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBX-382 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
A Comparative Guide to BTK Binding: Spebrutinib vs. Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of spebrutinib (B611974) (CC-292), a covalent inhibitor of Bruton's tyrosine kinase (BTK), with other BTK-targeting molecules. We will delve into quantitative binding data, the methodologies used to obtain this data, and the broader context of BTK signaling and inhibition strategies. This guide will also briefly touch upon an alternative modality for targeting BTK, exemplified by the use of "BTK ligand 1" in Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
Spebrutinib is a potent and selective covalent inhibitor of BTK, a key enzyme in B-cell receptor signaling. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity. When compared to the first-generation BTK inhibitor ibrutinib (B1684441), spebrutinib exhibits a distinct off-target profile. While direct, quantitative binding comparisons with "this compound" are not straightforward due to its role as a component of a larger PROTAC molecule, this guide will elucidate the different mechanisms of action.
Quantitative Comparison of BTK Inhibitors
The following tables summarize the in vitro potency and kinetic parameters of spebrutinib in comparison to other well-characterized covalent BTK inhibitors, ibrutinib and acalabrutinib.
Table 1: In Vitro Potency (IC50) Against BTK
| Compound | BTK IC50 (nM) |
| Spebrutinib | 0.5 |
| Ibrutinib | ~0.5 - 1.0 |
| Acalabrutinib | ~3 - 5 |
Table 2: Covalent Kinase Inactivation Efficiency (k_inact/K_i) for BTK
| Compound | k_inact/K_i (M⁻¹s⁻¹) |
| Spebrutinib | 3.7 x 10⁴ |
| Ibrutinib | ~1.0 - 3.3 x 10⁵ |
| Acalabrutinib | 3.0 x 10⁴ |
Table 3: Off-Target Kinase Inhibition Profile (IC50 in nM)
| Kinase | Spebrutinib (IC50 nM) | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) |
| TEC | 3.2 | ~5 | 19 |
| ITK | <1 | ~10 | >1000 |
| EGFR | 4700 | ~5-10 | >10000 |
| SRC | - | ~20 | - |
| LYN | - | ~30 | - |
| BLK | 1.4 | ~0.8 | 5.3 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
BTK Signaling Pathway and Inhibition
BTK is a crucial signaling node downstream of the B-cell receptor (BCR). Its activation triggers a cascade of events leading to B-cell proliferation, differentiation, and survival. Covalent inhibitors like spebrutinib block this pathway by irreversibly binding to BTK.
This compound and PROTAC-Mediated Degradation
"this compound" is a molecule designed to bind to BTK, not as a direct inhibitor in the classical sense, but as a component of a PROTAC. PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This degradation-based approach offers a different therapeutic strategy compared to the enzymatic inhibition by molecules like spebrutinib. A key advantage is that PROTACs can be effective at lower concentrations due to their catalytic nature and can potentially overcome resistance mechanisms associated with inhibitor binding sites.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (IC50) of an inhibitor to BTK in a cell-free system.
Objective: To measure the displacement of a fluorescent tracer from the BTK active site by a test compound.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to BTK and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., spebrutinib) and control inhibitor (e.g., staurosporine)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a 3X solution of the BTK enzyme and Eu-anti-GST antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer 236 in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the 3X BTK/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block BTK activation in a cellular context by assessing its autophosphorylation status.
Objective: To determine the effect of a test compound on the phosphorylation of BTK at Tyr223 in B-cells following B-cell receptor stimulation.
Principle: B-cells are pre-treated with the inhibitor and then stimulated to activate the BCR pathway, leading to BTK autophosphorylation. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated BTK (pBTK) and total BTK.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., spebrutinib)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-incubate cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody for 5-10 minutes at 37°C.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-pBTK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal.
-
Plot the normalized pBTK signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
Spebrutinib is a potent and selective covalent inhibitor of BTK. The quantitative data presented demonstrates its high affinity for BTK and provides a profile of its interactions with other kinases. Understanding these binding characteristics is crucial for rational drug design and for predicting potential therapeutic and off-target effects. The emergence of alternative modalities like PROTACs, which utilize BTK-binding ligands to induce protein degradation, represents an exciting new frontier in targeting BTK-driven pathologies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel BTK-targeting agents.
The Double-Edged Sword: A Comparative Guide to BTK Degradation and its Impact on PLCγ2 Signaling
For researchers, scientists, and drug development professionals, the targeting of Bruton's tyrosine kinase (BTK) has become a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. While BTK inhibitors have demonstrated significant clinical success, the emergence of resistance and the desire for more profound and durable responses have paved the way for a new therapeutic modality: targeted BTK degradation. This guide provides an objective comparison of BTK degraders and inhibitors, with a specific focus on their impact on the critical downstream signaling node, Phospholipase Cγ2 (PLCγ2).
The B-cell receptor (BCR) signaling pathway is pivotal for B-cell proliferation, differentiation, and survival.[1] Upon BCR activation, BTK is recruited to the cell membrane and autophosphorylates, leading to its full activation.[1] Activated BTK then phosphorylates and activates PLCγ2, a crucial step that triggers a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB, ultimately promoting cell growth and survival.[1][2]
BTK inhibitors function by binding to the kinase domain of BTK, preventing its phosphorylation and subsequent activation of PLCγ2.[2] In contrast, BTK degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, physically eliminate the BTK protein from the cell by hijacking the ubiquitin-proteasome system.[1][3] This fundamental difference in their mechanism of action has profound implications for their efficacy, durability of response, and ability to overcome resistance.
Quantitative Comparison of BTK Degraders and Inhibitors
The following tables summarize key quantitative data for representative BTK degraders and inhibitors, highlighting their potency in degrading or inhibiting BTK and the subsequent impact on cell viability.
| BTK Degraders (PROTACs) | Warhead (BTK Binder) | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) * | Dₘₐₓ (%) |
| P13I | Ibrutinib (B1684441) analog | Pomalidomide | Ramos | ~30 | >95% |
| MT-802 | Reversible Inhibitor | Pomalidomide | MOLM-14 | 0.25 | >99% |
| DD-03-171 | CGI-1746 | Pomalidomide | TMD8 | ~10-100 | >90% |
| NX-2127 | Reversible Inhibitor | Lenalidomide | Mino | ~10 | >80% |
| BGB-16673 | Novel Binder | Cereblon Ligand | TMD8 | <1 | >90% |
DC₅₀: Half-maximal degradation concentration. Data is compiled from multiple sources and experimental conditions may vary.
| BTK Inhibitors | Mechanism | Cell Line | IC₅₀ (nM) * |
| Ibrutinib | Covalent | HBL-1 | 700 (C481S mutant) |
| Acalabrutinib (B560132) | Covalent | CLL cells | - |
| Zanubrutinib | Covalent | Lymphoma cells | - |
| GDC-0853 (Fenebrutinib) | Reversible | TMD8 | ~10-fold less potent than PTD10 (degrader) |
IC₅₀: Half-maximal inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.
Impact on Downstream PLCγ2 Signaling: A Deeper Dive
The ultimate measure of a BTK-targeting agent's effectiveness lies in its ability to suppress downstream signaling. Degrading BTK is hypothesized to have a more profound and sustained impact on PLCγ2 activity compared to inhibition. While inhibitors block the catalytic function of BTK, the protein itself remains, potentially retaining non-catalytic scaffolding functions.[] Degraders, by eliminating the entire protein, abrogate both catalytic and scaffolding activities.
Experimental data has shown that BTK degraders lead to a robust and sustained decrease in the phosphorylation of PLCγ2 at key activating tyrosine residues (e.g., Y759 and Y1217). For instance, treatment of lymphoma cell lines with BTK PROTACs has been shown to result in a more significant and prolonged reduction in p-PLCγ2 levels compared to treatment with BTK inhibitors. One study demonstrated that the BTK degrader BGB-16673 exhibited stronger inhibition of both BTK and PLCγ2 phosphorylation than the inhibitors ibrutinib and pirtobrutinib.
In a study using the BTK inhibitor acalabrutinib in chronic lymphocytic leukemia (CLL) patients, a median reduction of 23% in PLCγ2 phosphorylation at Tyr759 was observed after 28 days of treatment.[5] Another study focusing on the inhibitor ibrutinib showed that at a concentration of 70 nM, it was sufficient to block the phosphorylation of PLCγ2 on Y753, Y759, and Y1217.[6] While direct quantitative comparisons of the percentage reduction in p-PLCγ2 between specific degraders and inhibitors in the same experimental setup are still emerging, the existing data strongly suggests that degradation leads to a more complete and durable suppression of this critical downstream signal.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of action of BTK PROTACs, and a typical experimental workflow for assessing BTK degradation and PLCγ2 phosphorylation.
Figure 1. Simplified BTK signaling pathway leading to B-cell proliferation and survival.
Figure 2. Mechanism of action of a BTK PROTAC leading to protein degradation.
Figure 3. Experimental workflow for assessing BTK degradation and PLCγ2 phosphorylation.
Experimental Protocols
Western Blot for Assessing BTK Degradation and PLCγ2 Phosphorylation
This protocol outlines the key steps for determining the levels of total BTK, phosphorylated PLCγ2 (p-PLCγ2), and total PLCγ2 in cell lysates following treatment with BTK-targeting compounds.
1. Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines (e.g., TMD8, Ramos, or Mino) in appropriate media and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with a range of concentrations of the BTK degrader or inhibitor for the desired time period (e.g., 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity. For p-PLCγ2, normalize to the total PLCγ2 band intensity.
Conclusion
The advent of BTK degraders represents a significant advancement in the targeted therapy of B-cell malignancies and autoimmune disorders. By inducing the complete and sustained elimination of the BTK protein, these novel agents offer the potential for a more profound and durable inhibition of downstream signaling pathways, including the critical PLCγ2 axis, compared to traditional BTK inhibitors. The ability of degraders to overcome resistance mechanisms associated with BTK inhibitors further underscores their therapeutic promise. As more clinical data becomes available, the comparative efficacy and long-term benefits of BTK degradation versus inhibition will become clearer, guiding the future landscape of treatment for a multitude of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to the Phenotypic Effects of BTK Inhibition vs. Degradation
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of B-cells.[1] Its pivotal role has made it a prime therapeutic target in B-cell malignancies and autoimmune diseases.[1][2] Two dominant strategies have emerged to neutralize BTK: enzymatic inhibition and targeted protein degradation. While both aim to disrupt BTK signaling, their distinct mechanisms of action lead to significant differences in their phenotypic effects, efficacy against resistance mutations, and duration of action.
This guide provides an objective comparison of BTK inhibition versus degradation, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological processes.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between BTK inhibitors and degraders lies in their approach: one temporarily blocks the protein's function, while the other removes the protein entirely.
-
BTK Inhibition: Small molecule inhibitors function by binding to the active site of the BTK enzyme, preventing its phosphorylation and subsequent activation of downstream pathways.[1] This strategy includes covalent inhibitors (e.g., ibrutinib), which form a permanent bond, and non-covalent inhibitors (e.g., pirtobrutinib), which bind reversibly.[1][3] A primary limitation of covalent inhibitors is the development of resistance, most commonly through a C481S mutation in BTK that prevents the drug from binding effectively.[2][4]
-
BTK Degradation: BTK degraders, typically Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules.[4] One end of the molecule binds to BTK, while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This proximity induces the cell's own ubiquitin-proteasome system to tag BTK for destruction.[6] By eliminating the entire protein, this approach ablates both the kinase activity and potential scaffolding functions of BTK.[7] This mechanism has proven effective against wild-type BTK and, crucially, against inhibitor-resistant mutants like BTK-C481S.[1][8]
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. benchchem.com [benchchem.com]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. news-medical.net [news-medical.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of BTK Ligand 1
Researchers and laboratory professionals handling BTK (Bruton's tyrosine kinase) ligand 1 must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of BTK ligand 1, emphasizing safety and operational best practices. While specific institutional and local regulations must always be followed, this document outlines the fundamental procedures for managing this small molecule waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although some related compounds, such as the inhibitor "BTK IN-1," are not classified as hazardous substances, standard laboratory chemical handling precautions should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Use nitrile gloves and a standard lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[1]
Spill Management: In the event of a spill, prevent further spread. For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the affected surfaces with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Quantitative Data for Handling and Storage
For optimal stability and handling, refer to the supplier's recommendations. The following table summarizes general handling and storage information for a related BTK compound.
| Property | Value | Source |
| Storage Temperature | -20°C for one year | [1] |
| Shipping Conditions | Room temperature for less than two weeks | [1] |
| Hazard Classification | Not classified as a hazardous substance or mixture | [1] |
Disposal Protocol for this compound
The proper disposal of this compound, as with many laboratory chemicals, should follow a structured waste management plan. Never dispose of chemical waste down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of an aqueous solution.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[2][3] Collect aqueous waste separately from organic solvent waste.[3]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically compatible with the waste. Whenever possible, use the original container.[2][3]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any known hazards.[2][4]
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.[2]
-
Keep Containers Closed: Ensure waste containers are sealed at all times, except when adding waste.[2]
Step 4: Professional Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the collection and final disposal of the waste.[2][4]
-
Disposal Method: The typical final disposal method for small quantities of laboratory chemical waste is incineration.[5]
Empty Container Disposal: Empty containers that held this compound should be managed carefully.
-
Triple Rinsing: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2] While BTK IN-1 is not classified as hazardous, it is good practice to collect the first rinse of any chemical container as hazardous waste.[2]
-
Final Disposal: After thorough rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Workflow for Segregation and Disposal of this compound Waste.
Caption: Step-by-Step Procedural Flow for Safe Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling BTK ligand 1
This document provides crucial safety protocols, operational procedures, and disposal guidelines for handling BTK Ligand 1. As the specific chemical, physical, and toxicological properties of novel research compounds like this compound may not be fully characterized, it is imperative to handle them with the utmost care as potentially hazardous materials. The following procedures are based on established best practices for handling synthetic small molecule compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and suitable for preventing skin contact. |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles or when working with solutions in poorly ventilated areas. |
Operational Plan: Safe Handling, Storage, and Disposal
Proper handling, storage, and disposal are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
Storage: For long-term stability, store the lyophilized compound at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or below.
Experimental Workflow:
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Equilibration: To prevent condensation and moisture absorption which can degrade the compound, allow the container to equilibrate to room temperature in a desiccator before opening.
-
Weighing: If weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust. A respirator is recommended during this step.
-
Reconstitution: Slowly add the appropriate solvent (e.g., DMSO) to the vial. Gentle heating or sonication may aid in dissolution if precipitation occurs.
-
Handling Solutions: When working with the reconstituted ligand, always use appropriate chemical-resistant gloves and eye protection.
-
Clean-up: After handling, wipe down all surfaces and equipment with a suitable cleaning agent.
-
Disposal: Dispose of all contaminated waste, including gloves, pipette tips, and empty vials, in accordance with institutional and local regulations for chemical waste.[1]
BTK Signaling Pathway Overview
This compound is designed to interact with Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for researchers working with this ligand. Upon activation, BTK can phosphorylate PLCγ2, leading to a signaling cascade that results in increased intracellular calcium and the activation of transcription factors involved in B-cell proliferation, survival, and differentiation.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
